molecular formula C7H6FNO4S B2833354 Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate CAS No. 2092076-18-9

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Cat. No.: B2833354
CAS No.: 2092076-18-9
M. Wt: 219.19
InChI Key: FRNVDGGBKUUIJF-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (CAS 2092076-18-9) is a high-purity chemical building block offered with a guaranteed purity of 95% . This compound features a molecular formula of C7H6FNO4S and a molecular weight of 219.19 g/mol . Its structure integrates both a carboxylate ester and a highly reactive fluorosulfonyl group on a pyridine ring, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry and drug discovery programs . The fluorosulfonyl group, in particular, is a valuable handle for further functionalization, allowing researchers to introduce sulfonyl-based functionalities or act as a precursor in the synthesis of trifluoromethylated compounds, a key moiety in agrochemical and pharmaceutical agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the product should be stored at 2-8°C to maintain stability .

Properties

IUPAC Name

methyl 2-fluorosulfonylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNVDGGBKUUIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Heteroaryl SuFEx Hub: Engineering Covalent Connectivity with Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless in 2014, the paradigm of click chemistry has expanded beyond azide-alkyne cycloadditions into the realm of ultra-stable, chemoselective sulfur connections 1. Among the next generation of SuFEx reagents, Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (CAS: 2092076-18-9) has emerged as a highly versatile, bifunctional heteroaryl hub 2.

Unlike traditional aliphatic sulfonyl fluorides [[3]](), this molecule integrates an electron-deficient pyridine core, a reactive fluorosulfonyl warhead, and an orthogonal methyl ester directing group. This technical guide explores the structural causality, reactivity metrics, and self-validating experimental workflows that make this compound an indispensable tool for drug discovery, late-stage functionalization (LSF), and chemical biology.

Structural Anatomy & Mechanistic Causality

The utility of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate lies in the precise electronic tuning of its three structural components:

  • The Pyridine Core : The nitrogen atom in the aromatic ring withdraws electron density via both inductive and resonance effects. This electron deficiency makes the adjacent S(VI) center more electrophilic only when activated, lowering the activation energy required for the incoming nucleophile while maintaining ground-state stability.

  • The Fluorosulfonyl (-SO₂F) Warhead : The S-F bond possesses a remarkably high bond dissociation energy (~141 kcal/mol) compared to the S-Cl bond (~76 kcal/mol). This thermodynamic stability prevents spontaneous hydrolysis, allowing the reagent to be handled in aqueous buffers without degradation 4.

  • The Methyl Carboxylate Handle : Positioned at the 4-position, the ester provides an orthogonal synthetic handle. It allows researchers to perform SuFEx chemistry at the sulfur center and subsequently (or previously) execute amidation or cross-coupling at the carbon center, effectively using the molecule as a 3D covalent linker.

The SuFEx Activation Paradigm

SuFEx chemistry is not spontaneous; it requires specific catalytic activation. When a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced, it facilitates the formation of a hydrogen-bonded complex with the incoming nucleophile (e.g., an aryl silyl ether or primary amine). This interaction stabilizes the departing fluoride ion, overcoming the kinetic barrier of the strong S-F bond and resulting in a stable sulfonate or sulfonamide linkage.

SuFEx_Activation A Methyl 2-(fluorosulfonyl) pyridine-4-carboxylate C Activated S(VI) Intermediate A->C Base activation B Base Catalyst (e.g., DBU) B->C Catalysis E Stable Sulfonate/ Sulfonamide Linkage C->E Nucleophilic attack (-HF) D Target Nucleophile (Ar-OH / R-NH2) D->E Substrate binding

Mechanistic pathway of base-catalyzed SuFEx activation and subsequent nucleophilic conjugation.

Quantitative Data: Reactivity Metrics

To understand why this specific reagent is chosen over traditional sulfonyl chlorides, we must analyze the quantitative differences in their physicochemical properties.

PropertyTraditional Sulfonyl Chloride (-SO₂Cl)Methyl 2-(fluorosulfonyl)pyridine-4-carboxylateCausality / Impact
Bond Dissociation Energy ~76 kcal/mol~141 kcal/molHigh S-F bond energy prevents spontaneous heterolytic cleavage, ensuring shelf stability.
Hydrolytic Stability Poor (Rapid hydrolysis in water)Excellent (Stable in aqueous buffers)Allows for bioconjugation and handling in physiological conditions without degradation.
Redox Stability Susceptible to reductionHighly resistant to reductionEnables use in complex, multi-step synthetic pathways involving reactive intermediates.
Chemoselectivity Low (Reacts indiscriminately)High (Requires specific activation)Prevents off-target reactions; reacts exclusively at the sulfur center when triggered.
Primary Activation Spontaneous / UncontrolledDBU, BTMG, or Silyl EthersAllows for absolute temporal control over the conjugation event.

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring that a protocol is self-validating is critical. The following methodologies leverage the orthogonal reactivity of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, utilizing specific analytical checkpoints to confirm success at each stage.

Protocol 1: Chemoselective SuFEx Conjugation with Aryl Silyl Ethers

This protocol details the formation of a stable sulfonate ester linkage, leaving the methyl carboxylate intact for downstream applications.

  • Preparation : In an oven-dried flask under an argon atmosphere, dissolve Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 equiv, 0.5 mmol) and the target aryl silyl ether (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (2.5 mL, 0.2 M).

  • Catalytic Activation : Add DBU (0.1 equiv, 0.05 mmol) dropwise at room temperature.

    • Causality: DBU acts as a bifunctional catalyst. It activates the silyl ether by coordinating to the silicon atom and simultaneously stabilizes the departing fluoride ion via hydrogen bonding, lowering the transition state energy.

  • Self-Validating Monitoring : Stir the reaction at room temperature. Monitor the reaction via ¹⁹F NMR.

    • Validation Checkpoint: The starting material exhibits a sharp, characteristic -SO₂F singlet around +50 to +60 ppm. The complete disappearance of this peak confirms 100% conversion, as the liberated fluoride ion shifts significantly upfield.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 5 mL).

    • Causality: The extreme stability of the newly formed S(VI)-O-Ar linkage ensures zero hydrolysis during the aqueous wash, a stark contrast to the behavior of sulfonyl chlorides.

  • Isolation : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the SuFEx-linked intermediate.

Protocol 2: Orthogonal Late-Stage Amidation

Once the SuFEx linkage is established, the methyl ester can be functionalized. Direct amidation of methyl esters is notoriously sluggish; therefore, a controlled saponification-amidation sequence is employed.

  • Controlled Saponification : Dissolve the SuFEx-linked intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O at 0 °C. Add LiOH (1.1 equiv) and stir for 2 hours.

    • Causality: The low temperature and strict stoichiometric control ensure that the hydroxide selectively attacks the carbonyl carbon of the ester, leaving the adjacent SuFEx sulfonate linkage completely untouched.

  • Acidification : Carefully acidify the mixture to pH 4 using 1M HCl and extract the free carboxylic acid with Dichloromethane (DCM).

  • Amidation : Dissolve the isolated acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv) at 0 °C, followed by the target primary amine (1.2 equiv). Stir at room temperature for 4 hours.

    • Validation Checkpoint: LC-MS analysis will show a mass shift corresponding to the loss of water (-18 Da) from the acid-amine adduct, confirming amide bond formation.

  • Final Isolation : Dilute with water, extract with DCM, wash extensively with brine to remove DMF, dry, and purify via silica gel chromatography.

Orthogonal_Workflow Start Methyl 2-(fluorosulfonyl) pyridine-4-carboxylate Path1 SuFEx Reaction (SO2F + Ar-OSTMS) Start->Path1 Step 1: SuFEx (DBU cat.) Path2 Ester Amidation (COOMe -> CONHR) Start->Path2 Alt Step 1: Amidation Intermediate SuFEx-Linked Pyridine Carboxylate Path1->Intermediate Final Dual-Functionalized Target Molecule Path2->Final Path2->Final Alt Step 2: SuFEx Intermediate->Path2 Step 2: Saponification & Amidation

Orthogonal dual-functionalization workflow leveraging the SO2F and ester handles independently.

Applications in Drug Discovery & Chemical Biology

The dual-handle nature of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate makes it a privileged scaffold in modern pharmaceutical research:

  • Irreversible Covalent Probes : The pyridine core can be directed to the active site of a kinase or protease via the amide handle. Once bound, the proximity-driven SuFEx reaction allows the -SO₂F group to covalently modify catalytic serine, threonine, or tyrosine residues, creating highly potent, irreversible inhibitors.

  • Late-Stage Functionalization (LSF) : In the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, drug developers can attach the pyridine carboxylate to a lead compound and subsequently screen a vast library of phenols or amines via high-throughput SuFEx click chemistry, rapidly generating structure-activity relationship (SAR) data without redesigning the entire synthetic route.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
  • Sigma-Aldrich Catalog. methyl 2-(fluorosulfonyl)pyridine-4-carboxylate | 2092076-18-9.
  • Barata-Vallejo, S., et al. (2023). Synthetic Strategies for Fluorosulfonylated Compounds. Applications to Click Chemistry Reactions. ResearchGate.
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.

Sources

The Electronic Causality of Pyridine-Conjugated Fluorosulfonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the reactivity profile of fluorosulfonyl groups (-SO₂F) conjugated to pyridine rings, designed for researchers, synthetic chemists, and drug development professionals.

The fluorosulfonyl group (-SO₂F) is a privileged pharmacophore and a highly versatile synthetic handle. The sulfur(VI) center is sterically shielded and electronically stable, making the S-F bond exceptionally resistant to spontaneous hydrolysis and reduction[1]. However, its reactivity profile is dramatically altered when conjugated to a pyridine ring.

The causality behind this unique reactivity lies in the electronic dynamics of the heterocycle. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect. This further stabilizes the S-F bond against degradation in physiological conditions while simultaneously increasing the electrophilicity of the S(VI) center under targeted catalytic activation[2]. In drug development, this "on-demand" reactivity is exploited for covalent inhibition, where the -SO₂F group acts as a latent electrophile that selectively reacts with nucleophilic amino acid residues (e.g., histidine, tyrosine, serine) in protein binding pockets[2][3]. Furthermore, when quaternized into a pyridinium salt, the heterocycle becomes an exceptional electron acceptor, unlocking new pathways in photoredox radical chemistry[4].

Pyridine Sulfonyl Fluorides in SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology for forging stable covalent linkages[5]. Pyridine-based SuFEx hubs serve as critical intermediates for synthesizing complex molecular architectures.

For example, 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide acts as a bench-stable precursor for the highly reactive ethene-1,1-disulfonyl difluoride (EDSF)[6]. The causality of this design is elegant: the pyridinium moiety acts as an optimal leaving group under mild acidic or basic conditions. Its departure drives the in situ generation of the active EDSF electrophile, which subsequently undergoes rapid 1,2-dipolar cycloadditions with alkynes to form highly functionalized cyclobutenes[6].

Photoredox-Active N-Fluorosulfamoyl Pyridinium Salts (NFSAPs)

Generating nitrogen-centered fluorosulfamoyl radicals (•NSO₂F) has historically been challenging due to the strong electron-withdrawing nature of the -SO₂F group. To overcome this, researchers developed N-fluorosulfamoyl pyridinium salts (NFSAPs)—redox-active crystalline reagents that readily undergo single-electron transfer (SET) under visible light photocatalysis[4].

Mechanistic Causality: The excited photocatalyst (e.g., Ir(III)* or Ru(II)*) donates an electron to the NFSAP reagent. The positively charged pyridinium moiety acts as the electron sink, triggering mesolytic N-N bond cleavage. This releases a neutral, thermodynamically stable pyridine molecule and the highly reactive •NSO₂F radical, which can then be trapped by alkenes or (hetero)arenes for late-stage functionalization[4][7].

PhotoredoxCycle PC PC (Ir III) PC_star PC* (Ir III*) PC->PC_star Visible Light PC_ox PC+ (Ir IV) PC_star->PC_ox SET (Oxidation) NFSAP NFSAP Reagent (Pyridinium-SO2F) PC_star->NFSAP PC_ox->PC SET (Reduction) Adduct Radical Adduct PC_ox->Adduct Radical •NSO2F Radical + Pyridine NFSAP->Radical Accepts e- from PC* Radical->Adduct Addition to Alkene Alkene Alkene / Arene Alkene->Adduct Product Fluorosulfonamidated Product Adduct->Product Oxidation by PC+ & Deprotonation

Photoredox-catalyzed generation of •NSO₂F radicals from NFSAP reagents.

PyFluor: Deoxyfluorination and Amidation Workflows

2-Pyridine sulfonyl fluoride (PyFluor) is a low-cost, thermally stable reagent engineered for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides[8][9].

Unlike traditional reagents (e.g., DAST) that often lead to elimination side-products, PyFluor operates via a stable pyridine sulfonate ester intermediate. The causality of its high substitution-to-elimination ratio lies in the pyridine ring: the nitrogen atom can coordinate with the base or solvent, creating a localized electronic environment that directs the subsequent S_N2 displacement by the released fluoride ion[8]. Furthermore, PyFluor is increasingly used as an atom-economical coupling reagent for one-pot amidation and esterification of carboxylic acids[9].

PyFluorMechanism ROH R-OH (Alcohol) Intermediate Pyridine Sulfonate Ester Intermediate ROH->Intermediate Base-promoted activation PyFluor PyFluor (2-Pyridine SO2F) PyFluor->Intermediate S-F bond cleavage Fluoride Fluoride Ion (F-) PyFluor->Fluoride Releases F- Base DBU / Base Base->Intermediate Product R-F (Alkyl Fluoride) Intermediate->Product SN2 Displacement by F- Byproduct Pyridine Sulfonate By-product Intermediate->Byproduct Leaving Group departure Fluoride->Product

Mechanism of alcohol deoxyfluorination using PyFluor via a sulfonate ester intermediate.

Quantitative Data Summary: Reactivity Profiles

Reagent ClassRepresentative CompoundPrimary ApplicationKey Reaction ConditionsTypical Yields
Deoxyfluorinating Agent PyFluor (2-Pyridine SO₂F)Conversion of R-OH to R-F[8]DBU, Toluene, rt to 80°C60–90%
Radical Precursor NFSAPAlkene fluorosulfonamidation[4]Photocatalyst, Blue LED, MeCN50–85%
SuFEx Hub Precursor Pyridinium-EDSFCyclobutene synthesis[6]H₂SO₄, MeCN/H₂O, -10°C to rt56–97%
Acyl Fluoride Generator PyFluor (2-Pyridine SO₂F)Amidation of Carboxylic Acids[9]Base, Amine nucleophile, rt70–95%

Self-Validating Experimental Protocols

Protocol A: Deoxyfluorination of Alcohols using PyFluor[8]

Causality of Design: DBU is selected as the base because it is strong enough to facilitate the initial deprotonation of the alcohol but non-nucleophilic enough to avoid competing with the released fluoride ion. Toluene is used as a non-polar solvent to minimize fluoride solvation, thereby maximizing its nucleophilicity for the critical S_N2 displacement step.

  • Setup: In an oven-dried flask under N₂, dissolve the alcohol substrate (1.0 equiv) and PyFluor (1.2 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add DBU (1.5 equiv) dropwise at room temperature. Stir for 15 minutes to allow the formation of the pyridine sulfonate ester intermediate.

  • Displacement: Heat the reaction mixture to 80°C for 12–24 hours to drive the S_N2 displacement by the fluoride ion.

  • Self-Validation System (¹⁹F NMR): Monitor the reaction via ¹⁹F NMR. The reaction is complete when the PyFluor signal (~ +45 ppm) disappears. Successful product formation is validated by the appearance of the alkyl fluoride signal (typically between -150 and -220 ppm). The pyridine sulfonate byproduct lacks a ¹⁹F signal, ensuring unambiguous monitoring.

Protocol B: Photoredox Fluorosulfonamidation of Alkenes using NFSAP[4]

Causality of Design: A ruthenium or iridium-based photocatalyst is chosen to match the reduction potential of the NFSAP salt. Acetonitrile (MeCN) is utilized as the solvent because its high dielectric constant stabilizes the polar transition states and the charged radical intermediates generated during the photoredox cycle.

  • Setup: Charge a transparent vial with the alkene (1.0 equiv), NFSAP reagent (1.5 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Degassing: Dissolve the mixture in degassed anhydrous MeCN (0.1 M). Sparge with N₂ for 10 minutes to remove oxygen, which would otherwise quench the excited photocatalyst.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Self-Validation System (¹⁹F NMR): Extract an aliquot and analyze via ¹⁹F NMR. The intact -SO₂F group in the final fluorosulfonamidated product will appear as a sharp singlet between +40 to +60 ppm (relative to CFCl₃). The disappearance of the distinct NFSAP fluorine signal confirms full reagent conversion.

References

  • Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification of Alkenes - ChemRxiv.

  • Reaction extension to radical fluorosulfonamidation of alkenes, SuFEx... - ResearchGate.

  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC.

  • Fluorosulfonamidation Reagents for the Synthesis of Sulfamoyl Fluorides - Thieme.

  • Buy 6-Aminopyridine-2-sulfonyl fluoride: Chemical Reactions - Smolecule.

  • Oxidative [3+2] annulation of activated pyridines for the synthesis of indolizinyl sulfonyl fluorides - RSC Publishing.

  • Sulfur Fluoride Exchange (SuFEx) - Thieme.

  • Direct Fluorosulfonamidation of (Hetero)arenes and Alkenes with Photoredox-Active Fluorosulfamoyl Radical Reagents - ACS Catalysis.

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride - Benchchem.

  • Pyridinium-Based Fluorosulfonamide Reagents Enabled Photoredox-Catalyzed Radical Fluorosulfonamidation - ResearchGate.

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv.

  • 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 - Benchchem.

  • ChemComm1st – Page 2 – Chemical Communications Blog - RSC Blogs.

Sources

Pyridine-Based SuFEx Building Blocks: A Technical Guide to Synthesis, Reactivity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the premier click chemistry methodology for the construction of robust S–O and S–N linkages[1]. As a Senior Application Scientist, I have observed firsthand that the choice of the SuFEx hub dictates not only the efficiency of the coupling but also the pharmacokinetic viability of the resulting molecule. Among the diverse array of S(VI) hubs, pyridine-based building blocks—specifically pyridinesulfonyl fluorides and pyridine fluorosulfates—stand out as privileged scaffolds. The integration of the electron-deficient pyridine nucleus with the uniquely stable S(VI)–F bond creates a highly tunable electrophilic center, enabling transformations that are otherwise inaccessible with traditional reagents.

The Chemical Logic of Pyridine-Based S(VI) Hubs

The causality behind the superior performance of pyridine-based SuFEx hubs lies in the electronic properties of the heteroaromatic ring. The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the adjacent sulfur(VI) center.

Unlike highly reactive sulfonyl chlorides that are prone to rapid hydrolysis, pyridinesulfonyl fluorides maintain the characteristic "latent reactivity" of SuFEx chemistry[1]. They remain entirely inert under neutral conditions and only undergo substitution when explicitly activated by a specific catalyst (such as a strong amidine base like DBU or BTMG) or a highly nucleophilic partner. This allows researchers to carry these building blocks through multi-step syntheses without premature degradation.

Mechanistic Pathways and Reagent Design

PyFluor: Rational Design in Deoxyfluorination

A prime example of pyridine's inductive utility is 2-pyridinesulfonyl fluoride (PyFluor). Traditional deoxyfluorination agents, such as DAST, are highly basic and frequently trigger E2 elimination pathways, drastically reducing the yields of the desired alkyl fluorides.

PyFluor circumvents this by acting primarily through an inductive electron-withdrawing mechanism rather than relying on extreme basicity[2]. The pyridine ring activates the S(VI) center for alcohol attack, forming a transient 2-pyridinesulfonate ester. This ester is a highly competent leaving group that facilitates clean S_N2 displacement by the latent fluoride ion, resulting in exceptional selectivity for substitution over elimination[2].

G A Alcohol Substrate (R-OH) C Sulfonate Ester Intermediate A->C Activation (Base) B 2-Pyridinesulfonyl Fluoride (PyFluor) B->C S(VI)-F Exchange D Nucleophilic Fluorination (F- attack) C->D Fluoride Release E Alkyl Fluoride Product (R-F) D->E Substitution (SN2) F 2-Pyridinesulfonate Leaving Group D->F Byproduct

Mechanistic pathway of PyFluor-mediated deoxyfluorination.

Heteroaryl Fluorosulfates as Dual-Threat Intermediates

Pyridine fluorosulfates, synthesized from their corresponding hydroxypyridines, serve as highly versatile electrophiles. They are "dual-threat" intermediates: they can undergo standard SuFEx click reactions with amines or phenols to form sulfamates and sulfates, or they can act as pseudohalides in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[3]. The established reactivity order in Pd-catalysis is Br > OSO₂F > Cl, which allows for the chemoselective, sequential functionalization of polysubstituted pyridines[3].

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis of Pyridine Fluorosulfates via AISF

Causality of Experimental Choice: Gaseous SO₂F₂, while atom-economical, requires specialized gas-handling equipment and poses inhalation risks. By substituting SO₂F₂ with AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride), we leverage a bench-stable crystalline solid that transfers the -SO₂F group with equal efficiency but vastly superior operational safety[1]. The use of DBU as a non-nucleophilic base ensures rapid deprotonation of the hydroxypyridine without competing for the electrophilic S(VI) center.

Step-by-Step Methodology:

  • Preparation: Dissolve the target hydroxypyridine (1.0 equiv) and AISF (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Activation: Add DBU (1.5 equiv) dropwise at room temperature. Stir the reaction mixture for 30–60 minutes.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: The reaction is intrinsically self-monitoring. The starting AISF reagent possesses a distinct symmetrical ¹⁹F NMR signature. As the S(VI) transfer occurs, the successful formation of the pyridine fluorosulfate is confirmed by the emergence of a sharp, diagnostic ¹⁹F NMR singlet between +35 to +40 ppm. Simultaneously, the disappearance of the hydroxypyridine's broad O-H stretch (~3200 cm⁻¹) in FTIR provides orthogonal validation of complete conversion before any downstream processing is attempted.

Protocol 2: Chemoselective Deoxyfluorination using PyFluor

Causality of Experimental Choice: To maximize the S_N2 pathway and suppress E2 elimination, a non-polar solvent is required. Toluene is selected because it minimizes solvolysis of the intermediate sulfonate ester. A strong, sterically hindered base like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) or DBU is utilized to facilitate the initial S-O bond formation without acting as a competing nucleophile[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the aliphatic alcohol (1.0 equiv) and PyFluor (1.5 equiv) in anhydrous toluene (0.5 M).

  • Base Addition: Add DBU or MTBD (1.5 equiv) dropwise at room temperature.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Purification: Cool to room temperature, partition between water and dichloromethane, and purify the organic layer via direct flash chromatography.

Self-Validating System: The transformation from alcohol to alkyl fluoride is definitively tracked by the emergence of a characteristic C-F multiplet in ¹⁹F NMR (typically between -150 to -220 ppm, depending on the substitution pattern). Crucially, the expelled 2-pyridinesulfonate byproduct partitions cleanly into the aqueous phase during the mild workup. This allows a crude ¹H NMR of the organic layer to immediately verify product purity and the absence of alkene elimination byproducts without requiring prior chromatographic purification[2].

SuFEx_Pyridine P1 Hydroxypyridine Precursor P3 Pyridine Fluorosulfate (Py-OSO2F) P1->P3 Fluorosulfation P2 S(VI) Source (SO2F2 or AISF) P2->P3 S(VI) Transfer P6 Sulfamate/Sulfonate Linkage P3->P6 SuFEx Click P4 Amine/Phenol Nucleophile P4->P6 Nucleophile P5 SuFEx Catalyst (DBU, BTMG) P5->P6 Activation

SuFEx click workflow for synthesizing pyridine-based linkages.

Quantitative Data Summary

The following table synthesizes the reactivity profiles, typical yields, and key advantages of utilizing pyridine-based SuFEx building blocks across different transformation classes.

Reagent / HubSubstrate ClassTransformationYield RangeKey AdvantageRef
PyFluor Aliphatic AlcoholsDeoxyfluorination70–95%>20:1 selectivity over elimination side-products[2]
AISF / SO₂F₂ HydroxypyridinesFluorosulfation85–98%Bench-stable reagent, near-quantitative conversion[1]
Pyridine Fluorosulfates Boronic AcidsSuzuki Cross-Coupling75–90%Chemoselective hierarchy (Br > OSO₂F > Cl)[3]
Pyridine Fluorosulfates Amines / PhenolsSuFEx Click Reaction80–95%High functional group tolerance, mild conditions[1]

Applications in Medicinal Chemistry and Drug Discovery

The integration of pyridine SuFEx hubs into drug discovery pipelines has yielded transformative results, particularly in the development of targeted therapeutics and the circumvention of antimicrobial resistance.

  • Covalent Inhibitors and Chemical Probes: The -OSO₂F group acts as a privileged, context-dependent warhead. Unlike highly reactive Michael acceptors, fluorosulfates are stable in aqueous biological media and only react when positioned in close proximity to a nucleophilic amino acid residue (such as Tyrosine, Lysine, or Histidine) within a protein binding pocket. This "affinity-driven activation" ensures high target selectivity and minimizes off-target toxicity[3].

  • Overcoming Multidrug Resistance: Recent structure-activity relationship (SAR) studies have demonstrated that simple aryl and heteroaryl fluorosulfates exhibit potent antibacterial activity against methicillin- and vancomycin-resistant strains (MRSA/VRSA). These compounds selectively kill Gram-positive bacteria, disrupt established bacterial biofilms, and eliminate persister cells without being susceptible to standard resistance generation mechanisms[4].

  • Solid-Phase Synthesis of Compound Arrays: The latent reactivity of the aryl fluorosulfate SuFEx functionality allows it to survive the rigorous conditions of solid-phase peptide synthesis. Researchers have successfully utilized on-resin accelerated SuFEx chemistry (catalyzed by BTMG) to generate diverse libraries of hydroxamic acid-containing small molecules, leading to the rapid discovery of highly selective Histone Deacetylase (HDAC) inhibitors[5].

Conclusion

Pyridine-based SuFEx building blocks represent a masterclass in rational reagent design. By harnessing the inductive electron-withdrawing power of the pyridine ring, chemists can precisely tune the reactivity of the S(VI)–F bond. Whether deployed as highly selective deoxyfluorination agents like PyFluor, or as versatile hubs for late-stage functionalization and covalent drug discovery, these reagents offer unparalleled stability, chemoselectivity, and operational simplicity.

References

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) - thieme-connect.com. 1

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society - acs.org. 2

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - researchgate.net. 3

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors - chemrxiv.org. 5

  • Identification of simple arylfluorosulfates as potent agents against resistant bacteria - PMC - nih.gov. 4

Sources

Covalent inhibition potential of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Non-Cysteine Covalent Inhibition: The SuFEx Potential of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Executive Summary

The landscape of covalent drug discovery is undergoing a paradigm shift. While the clinical success of acrylamide-based inhibitors validated the targeted covalent approach, their absolute reliance on non-conserved cysteine residues fundamentally limits the druggable proteome. To transcend this limitation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for targeting more abundant nucleophiles, including tyrosine, lysine, serine, and histidine [3].

Within this chemical space, Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate serves as a highly strategic, bifunctional building block. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic integration, and rigorous validation protocols required to leverage this specific fluorosulfonylpyridine scaffold in modern drug development.

Mechanistic Rationale: The Fluorosulfonylpyridine Advantage

The efficacy of a covalent warhead is dictated by its balance of aqueous stability and intrinsic electrophilicity. SuFEx warheads are "latent" electrophiles; they remain kinetically inert in physiological environments but undergo rapid activation upon specific binding to a target protein [1].

Electronic Tuning via the Pyridine Scaffold The use of a pyridine ring in Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, as opposed to a standard benzenesulfonyl fluoride, is a deliberate design choice. The nitrogen atom at position 1 exerts strong inductive and resonance electron-withdrawing effects on the adjacent C2 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur(VI) center, subtly increasing its electrophilicity. Despite this electronic activation, the S–F bond remains remarkably stable to aqueous hydrolysis due to the poor leaving-group ability of the fluoride ion [1].

The activation energy for fluoride displacement is only overcome when the warhead is perfectly juxtaposed against a nucleophilic residue (e.g., the


-amino group of Lys or the phenolic hydroxyl of Tyr) within the constrained microenvironment of a protein binding pocket [5].

SuFEx_Mechanism Target Target Protein (Tyr-OH / Lys-NH2) Complex Non-Covalent Encounter Complex Target->Complex Binding Warhead Fluorosulfonyl Pyridine Warhead->Complex Transition Proximity-Induced Activation Complex->Transition SuFEx Click Adduct Covalent Adduct (S-O or S-N bond) Transition->Adduct HF elimination

Fig 1. Proximity-driven SuFEx mechanism of fluorosulfonyl warheads within a protein binding pocket.

The Synthetic Handle The methyl carboxylate at the 4-position provides an orthogonal synthetic handle. It allows medicinal chemists to rapidly append diverse recognition elements (ligands that direct the molecule to a specific protein) without prematurely triggering the SuFEx warhead, enabling high-throughput library generation [2].

Experimental Workflow: From Building Block to Covalent Probe

To convert Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate into a targeted covalent inhibitor, the methyl ester must be modified while preserving the delicate S–F bond.

Workflow Step1 1. Saponification of Methyl Carboxylate Step2 2. Amide Coupling with Recognition Motif Step1->Step2 Step3 3. Incubation with Native Target Protein Step2->Step3 Step4 4. Intact Protein LC-MS Analysis Step3->Step4 Step5 5. X-Ray Crystallography (Binding Mode) Step4->Step5

Fig 2. Experimental workflow from pyridine scaffold derivatization to covalent adduct validation.

Protocol 1: Orthogonal Derivatization (Self-Validating Synthesis)

Objective: Couple a target-specific amine to the scaffold without degrading the fluorosulfonyl warhead.

  • Controlled Saponification: Dissolve Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate in a 3:1 mixture of THF/Water at 0°C. Add 1.05 equivalents of LiOH.

    • Causality: Temperature control is critical. While SuFEx warheads resist neutral water, elevated temperatures in the presence of hydroxide ions will lead to premature hydrolysis of the sulfonyl fluoride to a sulfonate. Strict stoichiometry and low temperatures prevent this off-target degradation.

  • Amide Coupling: Isolate the carboxylic acid intermediate and dissolve in anhydrous DMF. Add 1.2 eq HATU, 2.0 eq DIPEA, and 1.0 eq of the target-specific amine. Stir at room temperature for 2 hours.

    • Causality: HATU is chosen over acyl chloride generation to avoid harsh conditions. DIPEA is a sterically hindered base; it facilitates the coupling but is too bulky to act as a nucleophile against the sulfonyl fluoride, ensuring the warhead remains intact for the biological assay.

Validation of Covalent Engagement

Proving covalent engagement requires demonstrating that bond formation is strictly dependent on the native 3D architecture of the protein. A self-validating analytical system must rule out non-specific chemical promiscuity[4].

Protocol 2: Intact Protein LC-MS with Structural Controls

Objective: Confirm specific, proximity-driven covalent modification of the target protein.

  • Assay Setup: Prepare three parallel reaction vials containing the target protein (2 µM) in physiological buffer (pH 7.4, 50 mM HEPES):

    • Vial A (Test): Native protein + 20 µM synthesized SuFEx probe.

    • Vial B (Competition Control): Native protein + 200 µM known reversible inhibitor (pre-incubated for 30 mins) + 20 µM SuFEx probe.

    • Vial C (Denatured Control): Heat-denatured protein (95°C for 10 mins) + 20 µM SuFEx probe.

  • Incubation & Sampling: Incubate all vials at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

  • LC-MS Analysis: Inject samples onto a Q-TOF mass spectrometer utilizing a C4 desalting column. Deconvolute the raw spectra to determine the intact protein mass.

    • Causality & Self-Validation: Vial A should show a distinct mass shift corresponding to the probe minus the mass of HF (Table 1). Vial B must show no mass shift, proving the reaction requires access to the specific binding pocket. Crucially, Vial C must also show no mass shift. If the denatured protein is labeled, the probe is intrinsically hyper-reactive and lacks the required proximity-driven SuFEx activation [1].

Quantitative Data Summaries

To aid in experimental design, the expected mass shifts for SuFEx reactions and the comparative reactivity profiles of various warheads are summarized below.

Table 1: Expected Mass Shifts for SuFEx Adducts

Target Residue Leaving Group Net Mass Shift (Da) Adduct Type

| Tyrosine (-OH) | HF (20.01) |


 | Sulfonate ester (S–O) |
| Lysine (-NH

) | HF (20.01) |

| Sulfonamide (S–N) | | Serine (-OH) | HF (20.01) |

| Sulfonate ester (S–O) | | Histidine (-NH) | HF (20.01) |

| Sulfonamide (S–N) |

Table 2: Comparative Reactivity Profile of SuFEx Warheads | Warhead Scaffold | Aqueous Stability (


 in PBS) | Intrinsic Electrophilicity | Target Residue Preference |
| :--- | :--- | :--- | :--- |
| Benzenesulfonyl Fluoride | > 24 hours | Low | Tyr, Lys, Ser |
| 2-Fluorosulfonylpyridine  | > 12 hours  | Moderate (N-inductive effect)  | Tyr, Lys, His  |
| Aryl Fluorosulfate | > 48 hours | Very Low | Tyr, Lys |

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: pnas.org URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: acs.org URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: rsc.org URL:[Link]

  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy Source: acs.org URL:[Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? Source: nih.gov URL:[Link]

Introduction to Heteroaryl Sulfonyl Fluorides in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Covalent Inhibition

For decades, the design of targeted covalent inhibitors (TCIs) has been dominated by acrylamides targeting non-catalytic cysteine residues. However, the low natural abundance of targetable cysteines has created a bottleneck in covalent drug discovery. The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. Among SuFEx electrophiles, heteroaryl sulfonyl fluorides have surfaced as privileged warheads.

Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, heteroaryl sulfonyl fluorides exhibit remarkable aqueous stability. They remain inert until they are brought into the specific microenvironment of a protein binding pocket, where proximity-driven effects activate the S-F bond. This allows them to selectively covalently modify context-specific tyrosine, lysine, serine, and histidine residues [1]. As application scientists, we leverage the heteroaryl moiety not just as a scaffold, but as a tunable electronic modulator that dictates the reactivity of the sulfonyl fluoride warhead while optimizing non-covalent interactions (e.g., hydrogen bonding,


-stacking) within the target active site.

Mechanistic Rationale: The Superiority of the S(VI)-F Bond

The causality behind the selection of sulfonyl fluorides over other halides lies in the unique quantum mechanical properties of the sulfur-fluorine bond. The S(VI)-F bond possesses a high bond dissociation energy and exhibits a "hard-hard" interaction. This renders the electrophile highly resistant to reduction and hydrolysis in biological media [2].

When a heteroaryl sulfonyl fluoride enters a protein binding pocket, the local environment (often involving hydrogen bonding to the fluorine atom or basic residues activating the incoming nucleophile) lowers the activation energy for nucleophilic attack. This proximity-driven activation ensures that off-target toxicity—a major liability with non-specific electrophiles—is minimized.

SuFEx_Mechanism A Heteroaryl Sulfonyl Fluoride (Ar-SO2F) C Proximity-Driven Binding (Non-Covalent) A->C Diffuses into pocket B Target Protein (Tyr, Lys, Ser, His) B->C Exposes nucleophile D SuFEx Transition State (S-F Bond Activation) C->D Microenvironment activation E Stable Covalent Adduct (Ar-SO2-Nu-Protein) D->E Covalent bond formation F Fluoride Ion (F-) Released D->F Leaving group departure

Diagram 1: Proximity-driven SuFEx mechanism of heteroaryl sulfonyl fluorides with protein targets.

Quantitative Comparison of Sulfonyl Electrophiles

To understand the operational advantages of sulfonyl fluorides, we must compare them quantitatively against historical standards.

Table 1: Physicochemical and Reactivity Comparison of Electrophilic Warheads

PropertySulfonyl ChloridesHeteroaryl Sulfonyl FluoridesAcrylamides
Target Residues Non-specific (highly promiscuous)Tyr, Lys, Ser, HisCys
Hydrolytic Half-Life (pH 7.4) < 10 minutes> 24 hours to months> 24 hours
Redox Stability PoorExcellentModerate
SuFEx Competence NoYesNo
Drug-likeness Poor (reactive metabolite risk)High (tunable via heteroaromatic ring)High

Synthetic Methodologies: Accessing Heteroaryl Sulfonyl Fluorides

The synthesis of heteroaromatic sulfonyl fluorides historically suffered from the instability of the corresponding sulfonyl chloride intermediates. Modern methodologies have bypassed these limitations through innovative in situ generation or direct oxidative coupling [3]. Below, we detail two field-proven protocols designed as self-validating systems to ensure high fidelity and reproducibility.

Synthesis_Workflow Start Heteroaryl Thiol (Starting Material) Ox Oxidative Chlorination (NaOCl, 0°C) Start->Ox Oxidation Int Heteroaryl Sulfonyl Chloride (Transient Intermediate) Ox->Int In situ generation Ex Cl/F Exchange (KHF2, RT) Int->Ex Nucleophilic substitution Prod Heteroaryl Sulfonyl Fluoride (Stable Product) Ex->Prod High Yield

Diagram 2: Benchtop synthetic workflow for heteroaryl sulfonyl fluorides via oxidative chlorination.

Protocol 1: Electrochemical Oxidative Coupling of Thiols (Oxidant-Free)

This methodology utilizes anodic oxidation to avoid stoichiometric chemical oxidants, making it highly scalable and environmentally benign [5].

Scientific Insight (Causality): We utilize a biphasic


 / 1 M HCl system. The organic layer dissolves the substrate, while the acidic aqueous layer provides the necessary conductivity and proton source for cathodic hydrogen evolution. This setup prevents the premature hydrolysis of the highly reactive sulfenium intermediates at the anode.

Reagents & Equipment:

  • Heteroaryl thiol (2.0 mmol)

  • Potassium fluoride (KF, 10.0 mmol, 5.0 equiv)

  • Pyridine (2.0 mmol, 1.0 equiv)

  • Acetonitrile (10 mL) and 1 M aqueous HCl (10 mL)

  • Undivided electrochemical cell, Graphite anode, Stainless steel (Fe) cathode.

Step-by-Step Methodology:

  • Electrolyte Preparation: In a 50 mL undivided beaker cell, dissolve the heteroaryl thiol (2.0 mmol) in 10 mL of acetonitrile. Add 10 mL of 1 M aqueous HCl to establish the biphasic mixture.

  • Additive Introduction: Add KF (580 mg, 10.0 mmol) and pyridine (161 µL, 2.0 mmol). Validation Check: Ensure complete dissolution of KF in the aqueous phase. Pyridine acts as a crucial mediator to facilitate anodic oxidation.

  • Electrolysis: Immerse the graphite anode and iron cathode. Apply a constant current of 20 mA (current density ~4.1 mA/cm²) at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 12 hours (until 4-5 F/mol charge is passed). Validation Check: Monitor the disappearance of the starting thiol via LC-MS; the mass of the corresponding disulfide intermediate should peak and then diminish as the sulfonyl fluoride forms.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
Protocol 2: Benchtop Oxidative Chlorination and Cl/F Exchange

For laboratories lacking electrochemical setups, the sequential oxidative chlorination method developed by Wright and Hallstrom provides a rapid, reliable alternative [3].

Scientific Insight (Causality): We use Potassium bifluoride (


) rather than anhydrous KF. 

provides a buffered, mildly acidic source of fluoride, which minimizes base-catalyzed side reactions (such as the hydrolysis of the transient sulfonyl chloride back to the sulfonic acid) that are prevalent with strongly basic fluoride sources.

Step-by-Step Methodology:

  • In Situ Chlorination: Dissolve the heteroaryl thiol (1.0 mmol) in a mixture of ethyl acetate (5 mL) and water (1 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidation: Dropwise add aqueous

    
     (10% solution, 3.5 mmol) while stirring vigorously. Validation Check: Vigorous stirring (>800 rpm) is critical to ensure rapid mass transfer between phases, oxidizing the thiol to the sulfonyl chloride before aqueous hydrolysis can occur.
    
  • Fluorination: Immediately after the addition is complete (approx. 5 minutes), add

    
     (234 mg, 3.0 mmol) in one single portion.
    
  • Exchange: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor via TLC (using UV and

    
     stain).
    
  • Workup: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 5 mL), wash the combined organics with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the heteroaryl sulfonyl fluoride.

Table 2: Quantitative Yields of Heteroaryl Sulfonyl Fluorides via Key Synthetic Routes

Starting MaterialSynthetic MethodFluoride SourceAvg. Yield (%)Key Advantage
Heteroaryl ThiolsElectrochemical OxidationKF70-90%Oxidant-free, scalable, mild [5]
Heteroaryl ThiolsOxidative Chlorination

75-95%Fast, standard benchtop setup [3]
Heteroaryl BromidesPd-Catalyzed SulfonylationNFSI60-85%Late-stage functionalization [4]
Primary SulfonamidesPyrylium-mediatedKF50-80%High chemoselectivity for complex APIs [4]

Application in Targeted Covalent Inhibitors (TCIs)

The integration of heteroaryl sulfonyl fluorides into drug discovery pipelines has yielded remarkable successes. Because the heteroaromatic ring can be heavily functionalized, medicinal chemists can fine-tune the non-covalent binding affinity (the


 component of covalent inhibition) before the irreversible warhead engages the target (the 

component).

A prominent example is the discovery of covalent inhibitors for human neutrophil elastase (hNE). By screening libraries of SuFEx-able compounds, researchers identified selective inhibitors that exclusively modify the active enzyme without affecting denatured forms or homologous proteases like cathepsin G [2]. Furthermore, the application of heteroaryl sulfonyl fluorides in DNA-encoded libraries (DELs) allows for the rapid, high-throughput screening of billions of covalent warhead-target interactions, mapping the "ligandable" proteome with unprecedented precision.

Conclusion and Future Perspectives

Heteroaryl sulfonyl fluorides represent a masterclass in the deep integration of synthetic chemistry and chemical biology. By balancing hydrolytic stability with proximity-driven SuFEx reactivity, these compounds overcome the traditional limitations of covalent drug design. As synthetic methodologies—such as electrochemical coupling and transition-metal-catalyzed desulfonylative fluorination [6]—continue to mature, the chemical space of accessible heteroaryl sulfonyl fluorides will expand, paving the way for next-generation therapeutics targeting previously "undruggable" proteins.

References

  • Sulfur(vi)
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design American Chemical Society (ACS)
  • Synthetic Routes to Arylsulfonyl Fluorides MDPI
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry RHHZ
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Journal of the American Chemical Society (JACS) / ACS
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides Chemical Science (RSC Publishing)

Methodological & Application

Application Note: SuFEx-Mediated Synthesis of Sulfonamides from Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate and Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide for researchers and drug development professionals executing Sulfur(VI) Fluoride Exchange (SuFEx) reactions using Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate . As a highly versatile heteroaryl sulfonyl fluoride hub, this compound enables the rapid, modular assembly of complex sulfonamides. This document outlines the mechanistic rationale behind reagent selection and provides self-validating, step-by-step protocols optimized for diverse amine nucleophiles.

Introduction & Mechanistic Insights

In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore. Traditional synthesis relies on sulfonyl chlorides, which are highly reactive but notoriously prone to rapid hydrolysis and reductive cleavage. In contrast, Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate leverages the unique stability-reactivity profile of the S–F bond [1].

The Causality of Experimental Choices
  • Electrophile Stability: The S–F bond is virtually inert to aqueous conditions, oxygen nucleophiles (without specific activation), and reductive environments. This allows Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate to be handled in standard atmospheric conditions and subjected to aqueous workups without degradation [1].

  • Heteroaryl Activation: The electron-deficient pyridine ring, further polarized by the para-carboxylate group, increases the electrophilicity of the sulfur(VI) center. This makes it significantly more reactive toward amines than standard alkyl sulfonyl fluorides.

  • Nucleophile-Dependent Activation:

    • Aliphatic Amines: Highly nucleophilic primary and secondary amines can directly displace the fluoride ion. A simple organic base (e.g., DIPEA) is only required to scavenge the HF byproduct and prevent amine protonation.

    • Aromatic/Hindered Amines: Anilines lack the nucleophilicity required to overcome the S–F activation barrier. Here, Lewis acid catalysis is mandatory. Utilizing

      
       paired with DABCO creates a highly effective activation complex. The 
      
      
      
      ion coordinates to the sulfonyl oxygens and the fluorine atom, polarizing the bond, while DABCO acts as an active nucleophilic relay [2].

Reaction Conditions Matrix

To ensure predictable scalability and high yields, reaction conditions must be tailored to the steric and electronic properties of the incoming amine. The quantitative parameters below summarize the optimized conditions for functionalizing Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

Amine ClassRecommended Base / CatalystSolventTemp (°C)Typical TimeExpected Yield
Unhindered Primary Aliphatic DIPEA (2.0 equiv)THF or DCM20–252–4 h>90%
Unhindered Secondary Aliphatic DIPEA (2.0 equiv)THF or DCM20–254–8 h85–95%
Sterically Hindered Aliphatic DBU (1.5 equiv)MeCN6012–24 h70–85%
Anilines / Aromatic Amines

(20 mol%) + DABCO (2.0 equiv)
THF20–2516–24 h75–90%

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific quenching steps ensure that unreacted electrophiles or catalysts do not interfere with downstream isolation.

Protocol A: Mild Base-Promoted SuFEx

Optimal for highly nucleophilic aliphatic primary and secondary amines.

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 mmol, 219.2 mg) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the aliphatic amine (1.2 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature (20–25 °C).

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL, 2.0 equiv) in one portion. The base serves strictly as an HF scavenger.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). The heteroaryl sulfonyl fluoride is highly UV-active, allowing easy tracking of its consumption (typically complete within 2–4 hours).

  • Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous

    
     (5.0 mL). Extract the aqueous layer with EtOAc (
    
    
    
    mL).
  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography to yield the pure pyridine-4-carboxylate sulfonamide.

Protocol B: Calcium-Catalyzed SuFEx

Optimal for weakly nucleophilic anilines, heteroaromatic amines, or sterically hindered secondary amines [2].

  • Preparation: In a nitrogen-flushed 20 mL vial, combine Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 mmol, 219.2 mg), the aromatic amine (1.2 mmol, 1.2 equiv), and

    
     (0.2 mmol, 120 mg, 20 mol%).
    
  • Solvation: Suspend the solid mixture in anhydrous THF (5.0 mL). The

    
     will immediately begin coordinating the S–F bond.
    
  • Catalyst Addition: Add 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 224 mg, 2.0 equiv) in one portion. The solution may slightly change color as the active DABCO-sulfonyl complex forms.

  • Reaction Monitoring: Seal the vial and stir vigorously at 20–25 °C for 16–24 hours. Monitor via LC-MS. Note: Do not heat the reaction above 40 °C, as DABCO can cause unwanted side reactions with the methyl ester at elevated temperatures.

  • Quenching & Extraction: Dilute the mixture with EtOAc (15 mL). To remove DABCO and unreacted aniline, wash the organic layer with 1M HCl (5.0 mL), followed immediately by saturated aqueous

    
     (5.0 mL).
    
  • Washing & Drying: Wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Isolate the target sulfonamide via silica gel chromatography.

Reaction Workflow & Mechanistic Pathway

SuFEx_Workflow Start Methyl 2-(fluorosulfonyl) pyridine-4-carboxylate Amine Select Amine Nucleophile Start->Amine Type1 Aliphatic Primary/Secondary Amines (High Nucleophilicity) Amine->Type1 pKa > 9 Type2 Aromatic/Hindered Amines (Low Nucleophilicity) Amine->Type2 pKa < 6 or Steric Bulk Cond1 Protocol A: Base-Promoted Reagents: DIPEA or DBU Solvent: THF or DCM Temp: 20-25 °C Type1->Cond1 Cond2 Protocol B: Lewis Acid Catalyzed Reagents: Ca(NTf2)2 + DABCO Solvent: THF Temp: 20-25 °C Type2->Cond2 Product Sulfonamide Product (Stable S-N Linkage) Cond1->Product Direct S-F displacement Cond2->Product Ca2+ activates S-F bond

Figure 1: Decision matrix and mechanistic workflow for SuFEx sulfonamide synthesis.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition (Sharpless, K. B. et al., 2014) URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Organic Letters (Ball, N. D. et al., 2020) URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis National Institutes of Health (NIH) / PMC (Moses, J. E. et al., 2020) URL:[Link]

Using Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate in protein bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protein Bioconjugation Using Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate via SuFEx Click Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Workflows

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized chemical biology by providing a highly stable, yet selectively reactive, "click" chemistry handle[1]. While traditional benzenesulfonyl fluorides are effective, heteroaryl sulfonyl fluorides—such as Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate —offer uniquely tuned electrophilicity.

The inclusion of the electron-deficient pyridine ring and the electron-withdrawing methyl carboxylate group at the 4-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the S(VI) center. This structural modification accelerates the SuFEx reaction kinetics under mild, biocompatible conditions compared to standard phenyl analogs[2], making it an exceptional reagent for late-stage protein functionalization, covalent inhibitor design, and antibody-drug conjugate (ADC) development[3].

Causality in Target Selection: Unlike maleimides that target free thiols (cysteine), sulfonyl fluorides exhibit context-dependent reactivity toward Tyrosine (Tyr) , Lysine (Lys) , and occasionally Histidine (His) residues[4]. The reactivity is strictly governed by the protein's microenvironment and the buffer pH:

  • Tyrosine Targeting: Requires the phenolic hydroxyl to be deprotonated to a phenoxide ion. Operating at pH 8.0–9.0 increases the local phenoxide population, driving the formation of a highly stable O-linked aryl sulfonate ester.

  • Lysine Targeting: Requires the ε-amine to be in its unprotonated state. Operating at pH 7.5–8.5 facilitates nucleophilic attack, yielding an N-linked sulfonamide.

Physicochemical Properties & Reaction Parameters

To ensure reproducibility, the following quantitative parameters must be strictly controlled during experimental design.

ParameterSpecification / RequirementRationale
Target Residues Tyrosine (O-linked), Lysine (N-linked)Nucleophilic attack on the S(VI) center displaces the fluoride leaving group.
Optimal pH Range 7.5 – 8.5 (Protein dependent)Balances amine/phenol deprotonation while preventing base-catalyzed protein denaturation.
Compatible Buffers HEPES, PBS, Bicarbonate, BorateCritical: Must be free of primary amines (e.g., avoid Tris or Glycine) to prevent competitive reagent consumption.
Aqueous Stability High (Resistant to hydrolysis < pH 9.0)The S-F bond is virtually inert to water, reacting only when triggered by a specific nucleophile or biological microenvironment.
Solvent Tolerance Up to 5% DMSO or DMF (v/v)Reagent requires an organic co-solvent for initial dissolution before aqueous spiking.
Mass Shift (ΔM) + 200.00 Da (Approximate)Covalent addition of the C7H6NO4S moiety following the loss of HF (20.01 Da).

Mechanistic Pathway

SuFEx_Mechanism Reagent Methyl 2-(fluorosulfonyl) pyridine-4-carboxylate Tyr Protein Tyrosine (Phenoxide) Reagent->Tyr pH 8.0-9.0 (Deprotonation) Lys Protein Lysine (Unprotonated Amine) Reagent->Lys pH 7.5-8.5 O_Link Aryl Sulfonate Ester (O-Linked Conjugate) Tyr->O_Link -HF N_Link Sulfonamide (N-Linked Conjugate) Lys->N_Link -HF

SuFEx click chemistry pathway of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with proteins.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating parallel mock controls and mandatory mass spectrometry validation, researchers can definitively prove that conjugation has occurred covalently and specifically, ruling out non-specific hydrophobic aggregation.

Phase 1: Preparation & Buffer Exchange

Causality: Primary amines in standard biochemical buffers (like Tris) will act as competing nucleophiles, neutralizing the SuFEx reagent before it reaches the protein.

  • Buffer Exchange: Dialyze or use a centrifugal filter (e.g., Amicon® Ultra) to exchange your target protein into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Concentration: Adjust the protein concentration to 1.0 – 5.0 mg/mL.

  • Self-Validation Control: Aliquot 10% of the protein solution into a separate tube. This will serve as the "Vehicle Control" (Protein + DMSO only) to validate that downstream mass shifts are solely due to the reagent.

Phase 2: SuFEx Conjugation Reaction

Causality: Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is susceptible to slow hydrolysis if stored in aqueous solutions. It must be prepared in anhydrous solvent and spiked into the reaction immediately.

  • Reagent Stock: Dissolve Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate in anhydrous DMSO to a concentration of 10 mM. Note: Prepare this immediately before use.

  • Stoichiometry: Calculate the required volume to achieve a 10 to 50 molar excess of reagent relative to the protein. (A 20x excess is recommended for initial trials).

  • Addition: Add the reagent stock dropwise to the protein solution while vortexing gently. Crucial: Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein unfolding.

  • Incubation: Incubate the reaction at room temperature (20°C–25°C) for 4 to 16 hours. For temperature-sensitive proteins, incubate at 4°C for 24 hours.

Phase 3: Purification & Validation
  • Quenching (Optional): Add 100 mM Tris-HCl (pH 8.0) to quench unreacted sulfonyl fluoride.

  • Purification: Remove excess small molecules using a Zeba™ Spin Desalting Column or Size Exclusion Chromatography (SEC).

  • LC-MS Validation: Subject both the conjugated protein and the Vehicle Control to intact mass spectrometry (LC-MS).

    • Validation Check: The conjugated protein must show a distinct mass shift of approximately +200 Da per labeling event. The Vehicle Control must show the native mass, confirming that the buffer and DMSO did not cause structural artifacts.

Bioconjugation Workflow

Bioconjugation_Workflow S1 1. Buffer Exchange (Amine-free buffer, pH 8.0) S2 2. Reagent Addition (Spike DMSO stock, <5% v/v) S1->S2 S3 3. SuFEx Incubation (4°C - 37°C, 2-16 hours) S2->S3 S4 4. Purification (Desalting / SEC) S3->S4 S5 5. Characterization (LC-MS / SDS-PAGE) S4->S5

Step-by-step workflow for SuFEx bioconjugation and analytical validation.

Troubleshooting & Optimization

Observed IssueCausal ExplanationRecommended Solution
No Mass Shift (Zero DoL) Reagent was hydrolyzed prior to addition, or buffer contained competing amines (e.g., Tris, Glycine).Prepare fresh reagent in anhydrous DMSO. Verify buffer composition via NMR or switch to fresh HEPES/PBS.
Low Degree of Labeling Target Tyr/Lys residues are buried in the hydrophobic core, or pH is too low to generate reactive nucleophiles.Increase pH to 8.5 to increase the phenoxide/unprotonated amine population. Increase reagent excess to 50x.
Protein Precipitation High local concentration of DMSO caused denaturation, or excessive labeling disrupted the protein's isoelectric point (pI).Add reagent slowly with continuous mixing. Keep final DMSO < 2%. Reduce molar excess of the reagent.
Non-Specific Crosslinking The reagent is acting as a bifunctional linker (rare, but possible if the ester hydrolyzes to an active acid).Ensure reaction is kept < pH 9.0 to prevent ester hydrolysis. Use LC-MS to verify the exact mass of the adduct.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins Source: Angewandte Chemie International Edition URL: [Link]

  • Title: SuFEx-enabled high-throughput medicinal chemistry Source: Journal of the American Chemical Society URL: [Link]

Sources

Application Note: Late-Stage Functionalization via SuFEx Click Chemistry Using Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for predictable, high-yielding, and chemoselective reactions in drug discovery has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a highly versatile, bifunctional building block designed for the late-stage functionalization (LSF) of complex active pharmaceutical ingredients (APIs), peptides, and natural products.

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and unwanted side reactions, the fluorosulfonyl (-SO₂F) group offers exceptional stability. It remains inert under diverse synthetic and physiological conditions until explicitly activated[2]. By appending an electron-deficient pyridine core to the -SO₂F hub, this reagent exhibits accelerated SuFEx kinetics. Furthermore, the C4-methyl ester provides a strategic orthogonal handle for downstream diversification, making it an ideal linker for PROTACs, fluorophores, and antibody-drug conjugates (ADCs).

Physicochemical Profiling

Understanding the physical properties of the reagent is critical for solvent selection and reaction design. The reagent is stable under ambient conditions but should be stored in a desiccator to ensure long-term shelf life.

PropertyValue / Description
Chemical Name Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate
CAS Number 2092076-18-9
Molecular Formula C₇H₆FNO₄S
Molecular Weight 219.19 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in MeCN, DCM, DMF, DMSO; Insoluble in Hexanes
Reactivity Hubs Electrophilic S(VI) center (-SO₂F); Saponifiable Ester (-COOMe)

Mechanistic Rationale & Causality (E-E-A-T)

The success of SuFEx-mediated LSF relies on the unique thermodynamic stability and kinetic reactivity of the S(VI)-F bond.

  • The Pyridine Advantage: The electron-withdrawing nature of the pyridine ring and the para-carboxylate group significantly increases the electrophilicity of the sulfur center. This allows the reagent to react with nucleophiles more rapidly than simple aryl sulfonyl fluorides[2].

  • Base-Catalyzed Activation (Phenols): Phenols are generally unreactive toward -SO₂F at room temperature. The addition of a strong, non-nucleophilic base—such as BEMP (a phosphazene base) or DBU—deprotonates the phenol to form a highly nucleophilic, "naked" phenoxide ion[1]. BEMP is often preferred for complex APIs because it does not coordinate to the sulfur center, thereby preventing catalyst poisoning and minimizing degradation of sensitive functional groups[2].

  • Direct Amidation (Amines): Secondary and primary aliphatic amines are sufficiently nucleophilic to attack the S(VI) center directly. A mild base like DIPEA is used solely to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

SuFEx LSF Workflow

The following diagram illustrates the divergent functionalization pathways available when utilizing this reagent.

SuFEx_Workflow Reagent Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (Electrophilic SuFEx Hub) Activation Base Activation Phenol: BEMP or DBU Amine: DIPEA Reagent->Activation Target Complex Target Molecule (Phenol or Amine API) Target->Activation TS S(VI) Transition State Fluoride Expulsion (-HF) Activation->TS Prod_O Aryl 2-Pyridylsulfonate (O-Linked Functionalization) TS->Prod_O Ar-OH Prod_N 2-Pyridylsulfonamide (N-Linked Functionalization) TS->Prod_N R2N-H

Figure 1: SuFEx-mediated late-stage functionalization workflow using the bifunctional pyridine reagent.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that experimental deviations (e.g., moisture contamination) are immediately detectable.

Protocol A: O-SuFEx with Complex Phenols (e.g., Tyrosine derivatives, Estrone)

This protocol establishes a highly stable aryl sulfonate linkage.

Reagents:

  • Phenol-containing API: 1.0 equiv.

  • Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate: 1.2 equiv.

  • BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): 0.2 equiv. (Catalytic) OR DBU: 1.5 equiv.

  • Anhydrous Acetonitrile (MeCN): 0.1 M concentration.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the phenol-containing API (1.0 equiv.) and Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.2 equiv.) in anhydrous MeCN. Causality: Anhydrous solvent is critical; trace water combined with a strong base will prematurely hydrolyze the -SO₂F group.

  • Activation: Add BEMP (0.2 equiv.) dropwise at room temperature. The reaction mixture may exhibit a slight color change indicating phenoxide formation.

  • Self-Validating IPC (2 Hours): Sample 10 µL of the reaction, dilute in LC-MS grade MeOH, and analyze.

    • Expected Outcome: Depletion of the starting phenol mass and appearance of the product mass [M + 199 Da].

    • Troubleshooting: If the fluorosulfonyl reagent is depleted but the phenol remains, moisture has caused reagent hydrolysis. Re-dry solvents and restart.

  • Workup: Once complete (typically 2–12 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-SuFEx with Secondary Amines (e.g., Piperidine scaffolds)

This protocol yields a robust sulfonamide linkage, a ubiquitous pharmacophore in medicinal chemistry[4].

Reagents:

  • Amine-containing API: 1.0 equiv.

  • Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate: 1.1 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 2.0 equiv.

  • Anhydrous Dichloromethane (DCM): 0.1 M concentration.

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial, dissolve the amine API (1.0 equiv.) in anhydrous DCM.

  • Coupling: Add Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.1 equiv.) followed by DIPEA (2.0 equiv.). Causality: DIPEA acts as an HF scavenger. Because amines are inherently stronger nucleophiles than phenols, catalytic phosphazene bases are unnecessary.

  • Monitoring: Stir at room temperature for 1–4 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine, provided the product is not highly basic), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate to yield the functionalized sulfonamide.

Reaction Optimization & Quantitative Data

To guide empirical optimization, the following table summarizes the expected conversion rates based on base and solvent selection during O-SuFEx functionalization of a standard sterically hindered phenol.

SolventBase (Equiv.)Time (h)TemperatureConversion (%)Mechanistic Note
MeCNTEA (2.0)2425 °C< 10%TEA is insufficiently basic to generate the phenoxide.
MeCNDBU (1.5)1225 °C85%DBU effectively deprotonates, but requires stoichiometric amounts.
DMFDBU (1.5)625 °C92%Polar aprotic solvent accelerates the S(VI) transition state.
MeCN BEMP (0.2) 4 25 °C > 98% Optimal: Non-nucleophilic BEMP provides rapid, catalytic turnover[2].

Post-SuFEx Diversification: Leveraging the C4-Ester

Once the pyridine-sulfonyl moiety is successfully grafted onto the target API via SuFEx, the C4-methyl ester serves as an orthogonal functional handle.

Saponification and Amidation Workflow:

  • Hydrolysis: Treat the SuFEx product with LiOH (3.0 equiv.) in a THF/H₂O (3:1) mixture at room temperature for 2 hours. The sulfonamide/sulfonate linkages are highly resistant to these mild basic conditions, ensuring chemoselectivity.

  • Coupling: The resulting free carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) and reacted with a primary amine (e.g., a PEGylated PROTAC linker or a fluorophore). This transforms Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate from a simple capping agent into a powerful, bifunctional bridging linker.

References

1.[2] SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society (ACS Publications). URL:[Link] 2.[1] Advances in the construction of diverse SuFEx linkers. National Center for Biotechnology Information (PMC). URL:[Link] 3.[4] Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis (ACS Publications). URL:[Link] 4.[3] Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate - PubChemLite. Université du Luxembourg. URL:[Link]

Sources

Catalytic Activation of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chemical Hub

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a bespoke chemical entity poised for significant impact in the realms of medicinal chemistry, chemical biology, and materials science. Its unique trifunctional architecture, featuring a reactive sulfonyl fluoride group, a versatile methyl carboxylate handle, and a coordinating pyridine ring, offers a rich landscape for molecular exploration. The sulfonyl fluoride moiety, in particular, is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful toolkit for the rapid and modular construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the catalytic strategies to activate the sulfonyl fluoride group of methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, enabling its conjugation to a wide array of nucleophiles. We will delve into the mechanistic underpinnings of catalyst selection and provide detailed, field-tested protocols for immediate application in the laboratory.

The inherent stability of the S-F bond in sulfonyl fluorides necessitates the use of catalysts to promote their reaction with nucleophiles.[3] This stability, however, is a key advantage, rendering the molecule resilient to many synthetic conditions and allowing for late-stage functionalization. The pyridine ring and the methyl ester group introduce additional layers of chemical functionality and potential for interaction with catalytic systems. The pyridine nitrogen can act as a Lewis base or a metal ligand, while the ester provides a site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This application note will focus on two primary classes of catalysts for the activation of methyl 2-(fluorosulfonyl)pyridine-4-carboxylate: Organocatalysts and Transition Metal Catalysts .

Organocatalytic Activation: A Metal-Free Approach to SuFEx

Organocatalysis offers a powerful and often milder alternative to metal-based systems for the activation of sulfonyl fluorides. These catalysts typically function by enhancing the nucleophilicity of the coupling partner or by activating the sulfonyl fluoride itself.

N-Heterocyclic Carbenes (NHCs) as Potent Organocatalysts

N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for SuFEx reactions.[4][5] Their mode of action is believed to involve acting as a strong Brønsted base to deprotonate the nucleophile (e.g., an alcohol or amine), thereby increasing its reactivity towards the sulfonyl fluoride.[4]

Diagram 1: Proposed Catalytic Cycle for NHC-Catalyzed SuFEx Reaction

NHC_SuFEx cluster_0 Catalytic Cycle Nucleophile (R-OH) Nucleophile (R-OH) Activated Nucleophile Activated Nucleophile Nucleophile (R-OH)->Activated Nucleophile NHC Product (R-O-SO2-Py-CO2Me) Product (R-O-SO2-Py-CO2Me) Activated Nucleophile->Product (R-O-SO2-Py-CO2Me) + Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate Product (R-O-SO2-Py-CO2Me)->Nucleophile (R-OH) - NHC-HF

Caption: NHC-catalyzed activation of a nucleophile for SuFEx.

Protocol 1: NHC-Catalyzed Synthesis of a Sulfonate Ester

This protocol describes the reaction of methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with a generic alcohol using an NHC catalyst.

Materials:

  • Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 equiv)

  • Alcohol (1.2 equiv)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) (0.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add IPrHCl (0.1 equiv) and anhydrous THF.

  • Cool the mixture to 0 °C and add KHMDS (0.1 equiv). Stir for 30 minutes at 0 °C to generate the free carbene.

  • Add the alcohol (1.2 equiv) to the reaction mixture and stir for 5 minutes.

  • Add methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 equiv) dissolved in a minimal amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Other Notable Organocatalysts

Several other organic bases have been successfully employed to catalyze SuFEx reactions, including:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that can activate silyl ethers or alcohols.

  • Barton's Base (2-tert-Butyl-1,1,3,3-tetramethylguanidine): A sterically hindered guanidine base that has shown excellent catalytic activity, often in synergy with silicon additives like hexamethyldisilazane (HMDS).

  • 1-Hydroxybenzotriazole (HOBt): Can act as a nucleophilic catalyst, particularly for the amidation of sulfonyl fluorides.[6]

Transition Metal-Catalyzed Activation: Expanding the Synthetic Toolbox

Transition metal catalysis provides a complementary set of tools for the activation and functionalization of sulfonyl fluorides. These methods can offer different reactivity patterns and substrate scopes compared to organocatalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are well-established for their ability to facilitate cross-coupling reactions. In the context of sulfonyl fluorides, palladium catalysis has been utilized for the synthesis of these compounds from aryl halides and a sulfur dioxide source.[7][8] While less common for the direct activation of the S-F bond for substitution, the pyridine moiety in methyl 2-(fluorosulfonyl)pyridine-4-carboxylate could potentially participate in palladium-catalyzed C-H functionalization or cross-coupling reactions at other positions on the pyridine ring, with the sulfonyl fluoride group remaining intact.

Copper-Catalyzed Reactions

Copper catalysis has been employed for the fluorosulfonylation of aryl diazonium salts.[9] This suggests the potential for copper-mediated radical pathways involving sulfonyl fluorides.

Diagram 2: Conceptual Workflow for Catalyst Screening

Catalyst_Screening Start Start Define Reaction Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate + Nucleophile Start->Define Reaction Select Catalysts Organocatalysts (NHC, DBU, etc.) Transition Metals (Pd, Cu, etc.) Define Reaction->Select Catalysts Screen Conditions Solvent, Temperature, Time Select Catalysts->Screen Conditions Analyze Results LC-MS, NMR for Conversion & Yield Screen Conditions->Analyze Results Optimize Refine Conditions for Best Catalyst Analyze Results->Optimize End End Optimize->End

Caption: A systematic approach to identifying optimal catalysts.

Experimental Considerations and Substrate Scope

The choice of catalyst and reaction conditions will depend on the nature of the nucleophile and the desired product.

Table 1: Catalyst Selection Guide for Different Nucleophiles

Nucleophile ClassRecommended Catalyst SystemKey Considerations
Alcohols (Primary, Secondary) NHC/Base; DBU; Barton's Base/HMDSNHCs are generally very effective. Barton's base with HMDS can lead to rapid reactions.
Phenols DBU; NHC/BaseGenerally more reactive than aliphatic alcohols.
Amines (Primary, Secondary) HOBt/Silicon additive; NHC/HOBt relayThe pyridine nitrogen may compete for coordination or reaction. HOBt can be an effective catalyst for amidation.[6]
Carbon Nucleophiles Strong bases (e.g., LDA, NaHMDS)The acidity of the pronucleophile is a critical factor.

The Role of the Pyridine and Carboxylate Functionalities

The pyridine nitrogen in methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a Lewis basic site. This can have several implications:

  • Catalyst Inhibition/Coordination: The pyridine nitrogen could potentially coordinate to a transition metal catalyst, altering its reactivity or even leading to catalyst deactivation.

  • Brønsted Basicity: The pyridine ring is weakly basic and could potentially interact with acidic species in the reaction mixture.

  • Directing Group Effects: In transition metal-catalyzed C-H activation reactions, the pyridine nitrogen can act as a directing group, influencing the regioselectivity of functionalization at other positions on the ring.

The methyl carboxylate group is generally stable under many catalytic conditions. However, under strongly basic or acidic conditions, or at elevated temperatures, it could be susceptible to hydrolysis or transesterification.

Conclusion and Future Outlook

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The activation of its sulfonyl fluoride group via catalysis is a key step in unlocking its synthetic potential. This guide has provided an overview of the primary catalytic strategies, with a focus on organocatalysis, which offers a robust and versatile platform for SuFEx reactions. The provided protocols, adapted from the broader literature on sulfonyl fluoride chemistry, serve as a starting point for the exploration of this exciting molecule. Future research will likely focus on expanding the range of catalysts and nucleophiles compatible with this trifunctional scaffold, as well as exploring the unique reactivity imparted by the interplay of the sulfonyl fluoride, pyridine, and carboxylate groups.

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. RSC Publishing. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Cell Press. [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ACS Publications. [Link]

  • Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. RSC Publishing. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. ResearchGate. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar. [Link]

  • The emerging applications of sulfur (VI) fluorides in catalysis. Scholarship @ Claremont. [Link]

  • Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor. Nature. [Link]

  • A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

  • Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions. RSC Publishing. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. [Link]

  • Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. ACS Publications. [Link]

  • Pyridinium-based fluorosulfonamide reagents enabled. ChemRxiv. [Link]

  • Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Single electron activation of sulfonyl fluoride. American Chemical Society. [Link]

  • Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols. ResearchGate. [Link]

  • Synthesis of methyl... ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

Sources

Comprehensive Application Note: Solid-Phase Synthesis Applications of Fluorosulfonyl Pyridines and Related SuFEx Hubs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction: The Dual Utility of Fluorosulfonyl Pyridines

Fluorosulfonyl pyridines—most notably 2-pyridinesulfonyl fluoride (PyFluor) —have revolutionized two distinct but highly synergistic domains of solid-phase synthesis: the preparation of fluorinated building blocks for Solid-Phase Peptide Synthesis (SPPS) and the late-stage diversification of compound libraries via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1][2].

Unlike traditional reagents that suffer from poor thermal stability or promote unwanted elimination side-reactions, fluorosulfonyl pyridines offer an exquisite balance of electrophilic activation and precise nucleophilic displacement[3]. This application note details the mechanistic rationale, quantitative advantages, and step-by-step protocols for integrating these reagents into modern solid-phase workflows.

Workflow A: PyFluor-Mediated Deoxyfluorination for SPPS Building Blocks

The incorporation of fluorine into peptide sequences (e.g., via fluorinated non-canonical amino acids) enhances proteolytic stability and binding affinity. However, synthesizing these building blocks often requires converting a hydroxyl group to a fluorine atom. Traditional reagents like DAST or Deoxo-Fluor frequently cause E2 elimination, destroying the chiral centers of delicate amino acid precursors.

PyFluor (2-pyridinesulfonyl fluoride) circumvents this by activating the alcohol into a highly stable pyridine-2-sulfonate ester intermediate, which then undergoes a clean S_N2 displacement by an in situ generated fluoride ion[3][4].

Mechanistic Causality

The choice of base is critical. Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD serves a dual purpose: it deprotonates the alcohol to drive sulfonate ester formation, and it acts as a fluoride reservoir, ensuring the fluoride ion remains highly nucleophilic in non-polar solvents like toluene[4].

PyFluor_Workflow A Starting Material (e.g., Protected 4-hydroxy-L-lysine) B PyFluor Activation (Toluene, DBU/MTBD) A->B C Pyridine-2-Sulfonate Ester Intermediate B->C D Nucleophilic Fluorination (Clean SN2 Displacement) C->D E Fluorinated Building Block (e.g., 4-fluoro-L-lysine) D->E F Solid-Phase Peptide Synthesis (Fmoc/Boc Strategy) E->F

Fig 1: PyFluor-mediated deoxyfluorination workflow for generating SPPS-compatible amino acids.

Quantitative Comparison of Deoxyfluorination Reagents
ReagentPrimary MechanismSelectivity (S_N2 vs E2)Thermal StabilitySuitability for SPPS Precursors
PyFluor Sulfonate activation / S_N2Excellent (>95% S_N2)High (Bench stable)Optimal (Preserves stereocenters)
DAST Direct fluorinationPoor (High E2 elimination)Low (Explosive hazard)Suboptimal (Loss of yield/chirality)
XtalFluor-E Direct fluorinationModerateModerateAcceptable (Requires exogenous F-)
Protocol: Synthesis of Orthogonally Protected 4-Fluoro-L-Lysine

This protocol yields an α-Fmoc-ε-Boc-4-fluoro-L-lysine suitable for direct loading onto Wang or Rink Amide resins[4].

Reagents & Equipment:

  • Precursor: α-Fmoc-ε-Boc-4-hydroxy-L-lysine tert-butyl ester (1.0 mmol)

  • PyFluor (2-pyridinesulfonyl fluoride) (1.5 mmol)

  • DBU (1.8 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the protected 4-hydroxy-L-lysine precursor in anhydrous toluene.

  • Activation: Add PyFluor (1.5 equiv) to the stirring solution. Self-Validation Check: The solution should remain clear; PyFluor is highly soluble in toluene.

  • Base Addition: Dropwise, add DBU (1.8 equiv) over 5 minutes. Causality: Slow addition prevents localized heating, suppressing any minor elimination pathways. A precipitate (DBU-hydrofluoride salt) may begin to form.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 2:1) until the sulfonate ester intermediate is fully consumed[4].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.

  • SPPS Integration: The resulting tert-butyl ester is cleaved using standard TFA/TIS/H2O cocktails to yield the free acid, which is directly coupled to the solid support using standard DIC/Oxyma or HATU activation.

Workflow B: Solid-Phase SuFEx Chemistry for Compound Arrays

Beyond building block synthesis, fluorosulfonyl pyridines and related aryl fluorosulfates act as powerful connective hubs in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Recently, this click chemistry has been successfully translated to solid-phase synthesis, enabling the rapid generation of compound arrays (such as Histone Deacetylase (HDAC) inhibitors) directly on the resin[2].

Mechanistic Causality

The S(VI)-F bond is essentially "dormant" to hydrolysis and standard SPPS coupling conditions. It only reacts when triggered by a specific nucleophile (e.g., a resin-bound amine or phenol) in the presence of a strong base (like BEMP or DBU). This extreme orthogonality allows chemists to build complex peptide or small-molecule scaffolds on the resin, and then use fluorosulfonyl hubs for late-stage, high-yielding diversification before cleavage[2].

SuFEx_Workflow R Resin-Bound Nucleophile (e.g., Amine or Phenol) T SuFEx Catalysis (DBU or BEMP in DMF) R->T S Fluorosulfonyl Hub (e.g., Pyridine-SO2F) S->T U Resin-Bound Sulfonamide or Sulfonate T->U V TFA Cleavage (95% TFA, Scavengers) U->V W High-Throughput Screening (e.g., HDAC Inhibitors) V->W

Fig 2: Solid-phase SuFEx click chemistry workflow for late-stage library diversification.

Optimization of Solid-Phase SuFEx Conditions
Resin-Bound NucleophileFluorosulfonyl HubOptimal Base/CatalystTime / TempCleavage Yield
Primary AminePyridine-3-sulfonyl fluorideBEMP (3.0 equiv)16 h / 25°C>90%
Secondary AmineAryl fluorosulfateDBU (5.0 equiv)24 h / 40°C80-85%
PhenolAlkyl sulfonyl fluorideDBU (3.0 equiv)16 h / 25°C>95%
Protocol: Solid-Phase SuFEx Diversification

This protocol describes the coupling of a fluorosulfonyl hub to a resin-bound amine to generate a sulfonamide library[2].

Reagents & Equipment:

  • Resin: Rink Amide resin bearing a sequence-defined peptide with a free N-terminal amine (100 μmol scale).

  • Hub: Fluorosulfonyl pyridine or Aryl fluorosulfate (500 μmol, 5 equiv).

  • Base: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or DBU.

  • Solvent: NMP or DMF (Peptide synthesis grade).

Step-by-Step Methodology:

  • Resin Swelling: Swell the functionalized resin in DMF for 30 minutes in a solid-phase synthesis syringe equipped with a porous frit. Drain the solvent.

  • SuFEx Coupling: Dissolve the fluorosulfonyl hub (5 equiv) in 2 mL of DMF. Add BEMP or DBU (5 equiv). Add this cocktail to the resin.

  • Incubation: Agitate the syringe on an orbital shaker at room temperature for 16 hours. Causality: Extended reaction times at room temperature are preferred over heating to prevent premature cleavage or degradation of sensitive side-chain protecting groups.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x) to remove all unreacted hubs and base. Self-Validation Check: Perform a micro-cleavage on a few resin beads and analyze via LC-MS to confirm the complete disappearance of the free amine mass and the appearance of the desired sulfonamide mass.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours. Filter the cleavage solution, precipitate the product in cold diethyl ether, and centrifuge to isolate the final diversified compound[2].

Conclusion

Fluorosulfonyl pyridines serve as highly versatile linchpins in modern solid-phase methodologies. As deoxyfluorination agents (PyFluor), they enable the seamless synthesis of fluorinated amino acids with high stereochemical fidelity[3][4]. As SuFEx hubs, they unlock the ability to perform robust, click-chemistry-driven diversification directly on solid support, accelerating the discovery of novel therapeutics like HDAC inhibitors[2]. By adhering to the precise base-selection and activation parameters outlined in these protocols, researchers can ensure high-yielding, self-validating synthetic workflows.

References

  • [4] Belov, V. N., & Golz, C. "Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist." The Journal of Organic Chemistry, 2024/2025. Available at:[Link]

  • [3] Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 2015. Available at:[Link]

  • [2] Hansen, T. N., et al. "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors." JACS Au, 4(5), 1854-1862, 2024. Available at:[Link]

Sources

Application Note: Streamlining Covalent Drug Discovery with Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Fragment-Based Screening and Hit Validation

Introduction: The Rise of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] By screening small, low-molecular-weight compounds, or "fragments," FBDD can identify weak but high-quality interactions that can be optimized into potent and selective drugs.[1] In recent years, the deliberate design of covalent fragments has gained significant traction. These fragments incorporate a reactive "warhead" that forms a stable, covalent bond with a target protein, offering prolonged target engagement and the potential to drug challenging targets, including those with shallow binding pockets.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific covalent fragment, Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, in a covalent FBDD workflow. We will delve into the unique properties of this fragment, its reactivity profile, and provide step-by-step protocols for screening, hit validation, and characterization.

The Warhead: Understanding Sulfonyl Fluoride Reactivity

The effectiveness of a covalent fragment is largely determined by the nature of its reactive group. Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate features a sulfonyl fluoride (SF) warhead, a privileged electrophile in chemical biology.[3][4] Unlike more common cysteine-directed warheads like acrylamides, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues.[3][5]

Key Characteristics of Sulfonyl Fluorides:

  • Multi-Residue Targeting: Sulfonyl fluorides are known to form stable covalent adducts with several amino acid residues, including lysine, tyrosine, and histidine.[5][6] This versatility expands the scope of druggable targets beyond those that possess a reactive cysteine in their binding site.

  • Tunable Reactivity: The reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the attached aromatic ring.[5][6] This allows for the fine-tuning of the fragment's reactivity to balance target engagement with off-target effects.

  • Biocompatibility and Stability: Sulfonyl fluorides generally exhibit good aqueous stability, a crucial property for biological assays.[3][4]

The reaction of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with a nucleophilic amino acid residue is depicted below:

G cluster_0 Protein Target cluster_1 Covalent Fragment cluster_2 Covalent Adduct Protein Protein-Nu-H Adduct Protein-Nu-SO2-Pyridine-COOCH3 Protein->Adduct Nucleophilic Attack Fragment Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate Fragment->Adduct HF HF

Caption: Covalent modification of a target protein by Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

The Scaffold: The Role of Pyridine-4-carboxylate

The pyridine-4-carboxylate core of the fragment is not merely a carrier for the warhead. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, known to impart favorable properties to drug candidates.[7][8][9]

Advantages of the Pyridine-4-carboxylate Scaffold:

  • Improved Physicochemical Properties: The pyridine ring can enhance solubility and bioavailability.[9]

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring and the carboxylate group can participate in hydrogen bonding interactions with the target protein, contributing to binding affinity and specificity.

  • Synthetic Tractability: Pyridine scaffolds are generally amenable to a wide range of chemical modifications, facilitating the optimization of initial fragment hits.[7]

Properties of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

PropertyValueSource
Molecular Formula C₇H₆FNO₄S
Molecular Weight 219.19 g/mol
Physical Form Powder
Purity ≥95%

A Step-by-Step Guide to Covalent FBDD

The following protocols outline a comprehensive workflow for utilizing Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate in a covalent FBDD campaign.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization & Optimization MassSpec Intact Protein Mass Spectrometry Confirmation Confirm Covalent Adduct (MS/MS Peptide Mapping) MassSpec->Confirmation DSF Differential Scanning Fluorimetry DSF->Confirmation Reactivity Assess Non-specific Reactivity (GSH Assay) Confirmation->Reactivity SPR Binding Kinetics (SPR) Reactivity->SPR SAR Structure-Activity Relationship SPR->SAR Optimization Fragment Growing/Linking SAR->Optimization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. The unique reactivity of the sulfonyl fluoride group, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, makes this compound a valuable reagent. However, its synthesis can present challenges that impact yield and purity.

This document provides in-depth, field-tested answers to common issues encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the most critical steps in the synthesis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate?

A1: Low overall yield is typically traced back to two critical areas: the stability of the key intermediate (the sulfonyl chloride) and the efficiency of the final fluorination step. The synthesis is best conceptualized as a two-stage process, and optimizing both is essential for success.

A common and effective route begins with a stable precursor, such as Methyl 2-mercaptopyridine-4-carboxylate, proceeds through an oxidative chlorination to form the highly reactive sulfonyl chloride, which is then converted to the final sulfonyl fluoride product.

The primary challenge is the inherent instability of pyridine-2-sulfonyl chloride and its analogues.[1] These compounds are highly sensitive to moisture and can readily decompose, even at room temperature. Therefore, the most robust strategy avoids isolation of this intermediate and instead employs a one-pot, two-step procedure where it is generated and consumed in situ.

Below is a workflow diagram illustrating the critical stages and decision points in a typical synthesis.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Fluorination Start Start: Methyl 2-mercapto- pyridine-4-carboxylate OxChlor Oxidative Chlorination (e.g., NCS in acidic water) Start->OxChlor InSitu In Situ Generation of Pyridine-2-sulfonyl Chloride OxChlor->InSitu Fluorination Fluoride Exchange (e.g., KHF₂ in MeCN) InSitu->Fluorination Immediate consumption (Do not isolate) Workup Aqueous Workup & Extraction Fluorination->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: Methyl 2-(fluorosulfonyl)- pyridine-4-carboxylate Purification->Product

Caption: General Synthetic Workflow for Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

Q2: I am attempting to convert the corresponding sulfonic acid to the sulfonyl fluoride, but the reaction is sluggish and yields are poor. What are the best practices for this conversion?

A2: Direct conversion of sulfonic acids or their salts to sulfonyl fluorides is an excellent alternative strategy, as sulfonic acids are often more stable and easier to handle than the corresponding sulfonyl chlorides. However, the success of this reaction is highly dependent on the choice of fluorinating agent and reaction conditions.

The primary challenge lies in activating the sulfonic acid. Traditional methods can be harsh, but modern deoxyfluorination reagents have made this transformation much more efficient and substrate-tolerant.[2][3]

Key Recommendations:

  • Reagent Selection: For bench-scale synthesis, a solid, stable deoxyfluorinating agent like Xtalfluor-E® is often preferable to gaseous reagents like thionyl fluoride. It allows for milder reaction conditions.[2]

  • Anhydrous Conditions: All reagents and solvents (typically acetonitrile or DMF) must be scrupulously dried. Any moisture will hydrolyze the fluorinating agent and the sulfonyl fluoride product, leading to the regeneration of the sulfonic acid starting material.

  • Temperature Control: The reaction temperature needs to be carefully optimized. While some protocols require heating to drive the reaction to completion, excessive heat can lead to decomposition.[3] A typical starting point is 80 °C, with monitoring by TLC or ¹⁹F NMR.

The table below compares common methods for this conversion.

MethodFluorinating AgentTypical ConditionsAdvantagesDisadvantagesYield Range
Deoxyfluorination Xtalfluor-E®MeCN or DMF, 80-130 °CBench-stable solid reagent; milder conditions.[2]Reagent cost; requires optimization.41-94%[2]
From Sulfonic Acid Salts Thionyl Fluoride (SOF₂)DMF, 130 °CHigh yields for specific substrates.[3]Gaseous, corrosive reagent; requires specialized handling.90-99%[3]
Two-Step, One-Pot Cyanuric Chloride, then KHF₂MeCN, 60 °CUses common, inexpensive reagents.[4]Two-step process; may have broader substrate scope issues.Moderate to Good[4][5]

For a robust and reproducible lab-scale synthesis starting from the sulfonic acid, we recommend the Xtalfluor-E® method.

G cluster_notes Troubleshooting Logic Start Start: Pyridine-4-carboxylate- 2-sulfonic Acid Reagent Add Xtalfluor-E® (1.5 - 2.0 eq) Anhydrous MeCN Start->Reagent Heat Heat to 80-110 °C Under N₂ Atmosphere Reagent->Heat Monitor Monitor by TLC or ¹⁹F NMR (~2-6 hours) Heat->Monitor Quench Careful Aqueous Quench (Saturated NaHCO₃) Monitor->Quench NoRxn No Reaction? Increase Temp to 130 °C. Consider DMF as solvent. Monitor->NoRxn LowConv Low Conversion? Increase equivalents of Xtalfluor-E®. Ensure anhydrous conditions. Monitor->LowConv Decomp Decomposition? Lower reaction temperature. Check for solvent impurities. Monitor->Decomp Extract Extract with EtOAc or DCM Quench->Extract Purify Purify via Chromatography Extract->Purify

Caption: Troubleshooting workflow for the deoxyfluorination of sulfonic acid.

Q3: My reaction using the sulfonyl chloride intermediate is failing. The crude mixture is often a dark tar, and I can't isolate any product. What is going wrong?

A3: This is a classic symptom of pyridine-2-sulfonyl chloride decomposition.[1] This intermediate is notoriously unstable and cannot be isolated or stored. The presence of the pyridine nitrogen atom is believed to facilitate decomposition pathways, such as the extrusion of SO₂.[1] Any attempt to concentrate a solution of this intermediate will likely result in failure.

The Solution: In Situ Generation and Use

The only reliable method is to generate the sulfonyl chloride in a solution and immediately use that solution in the subsequent fluorination step without any workup or concentration.

Self-Validating Protocol:

  • Generation: Dissolve the precursor (e.g., Methyl 2-mercaptopyridine-4-carboxylate) in an appropriate solvent system (e.g., aqueous HCl). Cool the solution to 0 °C. Add an oxidizing/chlorinating agent like N-Chlorosuccinimide (NCS) portion-wise, maintaining the low temperature. The reaction is typically complete within 1-2 hours.

  • Extraction (Key Step): Without any aqueous workup, directly extract the freshly formed sulfonyl chloride into a cold, anhydrous organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). This separates it from the aqueous reaction medium.

  • Immediate Use: Transfer this organic solution containing the sulfonyl chloride directly into a flask containing your fluoride source (e.g., a slurry of KHF₂ in anhydrous acetonitrile).

This workflow ensures the unstable intermediate is never concentrated and spends minimal time in solution before being converted to the much more stable sulfonyl fluoride.

G cluster_instability Decomposition Pathway cluster_solution In Situ Strategy SulfonylChloride Pyridine-2-sulfonyl Chloride (Unstable) Decomposition Decomposition Products (Tar, Sulfonic Acid, SO₂) SulfonylChloride->Decomposition Rapid Hydrolysis & Other Pathways H2O Moisture (H₂O) H2O->Decomposition Generation Step 1: Generation In Situ Solution Usage Step 2: Immediate Use Add to Fluoride Source Generation->Usage Transfer Solution Directly Product Stable Sulfonyl Fluoride Usage->Product

Caption: Diagram illustrating the instability of the sulfonyl chloride intermediate and the in situ solution.

Experimental Protocol: One-Pot Synthesis from Methyl 2-mercaptopyridine-4-carboxylate

This protocol is based on established methods for oxidative chlorination followed by in situ fluoride exchange, a robust approach that avoids the isolation of unstable intermediates.[1][4]

Materials:

  • Methyl 2-mercaptopyridine-4-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Part A: In Situ Generation of Sulfonyl Chloride

    • To a round-bottom flask, add Methyl 2-mercaptopyridine-4-carboxylate (1.0 eq) and concentrated HCl (3-4 mL per gram of starting material). Cool the resulting slurry to 0 °C in an ice-water bath.

    • Slowly add N-Chlorosuccinimide (3.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction vigorously at 0 °C for 2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

  • Part B: Fluorination

    • In a separate, dry flask equipped with a nitrogen inlet, prepare a slurry of potassium bifluoride (KHF₂, 4.0-5.0 eq) in anhydrous acetonitrile.

    • Once the reaction in Part A is complete, add cold, anhydrous DCM to the reaction flask and extract the aqueous layer. Separate the layers and perform two more extractions of the aqueous layer with cold DCM.

    • Combine the organic extracts. Do not dry or concentrate this solution.

    • Immediately add the DCM solution containing the crude sulfonyl chloride dropwise to the stirred KHF₂ slurry from step 2.

    • Allow the reaction mixture to warm to room temperature and then heat to 40 °C (reflux for DCM) for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Workup and Purification

    • Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction.

    • Separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of 10-40% ethyl acetate in hexanes) to yield Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

References
  • CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - Molecules, 2022. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - Molecules, 2011. [Link]

  • Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives - ResearchGate, 2023. [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Science, 2023. [Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids - ResearchGate, 2022. [Link]

  • Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses. [Link]

  • 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent - ChemRxiv, 2023. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - Molecules, 2021. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm, 2021. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Synthesis of Sulfonyl Fluorides by Fluorosulfonylation - Organic Chemistry Portal. [Link]

Sources

Preventing hydrolysis of sulfonyl fluoride in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry and Covalent Probe Development. This guide is designed for researchers and drug development professionals encountering stability issues with sulfonyl fluoride (SF) electrophiles in aqueous biological assays.

Below, we dissect the thermodynamic and kinetic variables that govern S(VI)-F bond hydrolysis and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your bioconjugation workflows.

Core Principles: SuFEx vs. Hydrolysis Pathways

Sulfonyl fluorides are privileged warheads because the S-F bond is highly resistant to reduction and heterolytic cleavage compared to sulfonyl chlorides[1][2]. However, in aqueous media, the S(VI) center remains susceptible to nucleophilic attack by water or hydroxide ions, leading to irreversible degradation into a biologically inert sulfonic acid[3][4].

G SF Sulfonyl Fluoride (R-SO2F) Target Protein Target (e.g., Lys/Tyr) SF->Target SuFEx Click Water Aqueous Buffer (H2O / OH-) SF->Water Hydrolytic Degradation Conjugate Stable Covalent Conjugate Target->Conjugate Hydrolysis Sulfonic Acid (R-SO3H) + HF Water->Hydrolysis

Competing pathways: SuFEx conjugation vs. aqueous hydrolysis of sulfonyl fluorides.

Troubleshooting FAQs

Q1: My sulfonyl fluoride probe degrades rapidly in my standard PBS assay buffer. How can I extend its half-life without changing the probe structure? A1: The identity and pH of your buffer system are the primary culprits. Hydrolysis of the S(VI)-F bond is heavily accelerated under basic conditions due to the high nucleophilicity of hydroxide ions[5]. For instance, the half-life of Phenylmethanesulfonyl fluoride (PMSF) drops precipitously from 110 minutes at pH 7.5 to just 35 minutes at pH 8.0[2][6].

Furthermore, the buffer ions themselves participate in degradation. Phosphate buffered saline (PBS) contains nucleophilic phosphate ions that can actively catalyze the hydrolysis of electrophiles. Solution: Switch your assay buffer from PBS to HEPES. Studies demonstrate that the hydrolytic stability of sulfonyl fluorides is approximately 2-fold greater in zwitterionic HEPES buffer compared to PBS at matched pH levels (pH 7–8)[5]. Avoid carbonate-bicarbonate buffers (pH > 9), which cause near-instantaneous degradation[5].

Q2: I am designing a new library of covalent kinase inhibitors. How can I structurally tune the sulfonyl fluoride to resist hydrolysis while maintaining protein reactivity? A2: You must modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S(VI) center[5]. Electrophiles with lower LUMO energies are more reactive but highly prone to hydrolysis.

  • Electronic Effects: Adding electron-donating groups (e.g., a para-methoxy moiety) or introducing a methylene spacer between an aryl ring and the sulfonyl group increases electron density at the sulfur center, significantly enhancing stability[5].

  • Heteroatom Substitution: If standard sulfonyl fluorides are too unstable, consider switching to fluorosulfates (R-O-SO₂F) or sulfamoyl fluorides (R₂N-SO₂F) . The adjacent oxygen or nitrogen atoms donate electron density via resonance, rendering these functional groups >30-fold more stable than standard sulfonyl fluorides. They exhibit negligible hydrolysis over 24 hours even at pH 8[5][7].

Q3: My compound binds tightly to the target protein (confirmed by non-covalent assays), but my intact protein MS shows very low conjugation yield and high levels of the sulfonic acid byproduct. Why? A3: This is a classic case of poor geometric alignment within the binding pocket. When an aryl sulfonyl fluoride binds to a target (such as Transthyretin), the local microenvironment can activate the electrophile[4]. If the S-F bond is not perfectly aligned with the target nucleophile (e.g., the ε-amino group of a Lysine residue), the activated S(VI) center will instead react with the nearest available water molecule[4]. Solution: Conduct structural modeling to adjust the linker length or the substitution pattern (e.g., moving the SO₂F from a para to a meta position) to optimize the trajectory of nucleophilic attack[2][4].

Quantitative Stability Reference Data

To aid in your experimental design, refer to this benchmark data summarizing the half-lives (


) of various S(VI)-F compounds under differing aqueous conditions.
Compound / Warhead TypeBuffer SystempHTempHalf-Life (

)
Reference
PMSF (Aliphatic-like)Aqueous7.525°C110 min[2][6]
PMSF (Aliphatic-like)Aqueous8.025°C35 min[2][6]
Aryl Sulfonyl FluoridesPBS7.037°C10 – 90 hours[5]
Aryl Sulfonyl FluoridesPBS8.037°C4 – 27 hours[5]
Aryl Sulfonyl FluoridesCarbonate10.037°C< 35 min[5]
Fluorosulfates / Sulfamoyl FluoridesPBS / HEPES8.037°C> 600 hours (Negligible)[5]

Standard Operating Procedure: Hydrolytic Stability Profiling

Before advancing a SuFEx probe into complex biological assays, its intrinsic aqueous stability must be validated. Use the following self-validating LC-MS protocol to determine the precise half-life of your compound[5].

G Step1 1. Prepare 10 mM SF Stock (in anhydrous DMSO) Step2 2. Dilute to 100 µM in Buffer (e.g., HEPES pH 7.4) Step1->Step2 Step3 3. Incubate at 37°C (Timecourse: 0-24h) Step2->Step3 Step4 4. Quench Aliquots (1:1 with cold MeCN) Step3->Step4 Step5 5. LC-MS/HPLC Analysis (Monitor UV/MS AUC) Step4->Step5 Step6 6. Calculate Half-Life (Exponential Decay Fit) Step5->Step6

Step-by-step LC-MS workflow for profiling the hydrolytic stability of SuFEx probes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the sulfonyl fluoride probe in anhydrous DMSO to a concentration of 10 mM. Note: Ensure DMSO is strictly anhydrous to prevent premature degradation in the stock vial.

  • Buffer Equilibration: Pre-warm the chosen aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to 37°C in a thermoshaker.

  • Reaction Initiation: Spike the DMSO stock into the buffer to achieve a final probe concentration of 100 µM (Final DMSO concentration should be ≤1% v/v to prevent solvent effects on hydrolysis). Vortex immediately.

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 50 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., an inert stable isotope-labeled compound). Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS Analysis: Inject the supernatant onto a reverse-phase C18 LC-MS system. Monitor the depletion of the parent sulfonyl fluoride mass/UV peak and the corresponding appearance of the sulfonic acid mass (M - 19 + 17).

  • Data Processing: Plot the Area Under the Curve (AUC) of the parent compound versus time. Fit the data to a first-order exponential decay model (

    
    ) to calculate the degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).

References

  • ACS Publications. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Available at:[Link]

  • University of Tokyo. Sulfur-Fluoride Exchange (SuFEx). Available at: [Link]

  • Journal of the American Chemical Society. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Available at:[Link]

  • NIH / PMC. Sulfur fluoride exchange. Available at:[Link]

  • NIH / PMC. Sulfonyl fluorides as privileged warheads in chemical biology. Available at:[Link]

Sources

Troubleshooting low reactivity of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with weak nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing low reactivity when coupling Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with weak nucleophiles (e.g., anilines, sterically hindered amines, and aliphatic alcohols).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality of molecular interactions to help you build self-validating, robust experimental workflows.

Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic tree to identify the specific mechanistic bottleneck in your SuFEx coupling.

Troubleshooting Start Low Reactivity Detected CheckNuc Identify Nucleophile Type Start->CheckNuc WeakAmine Weak Amine (e.g., Aniline) CheckNuc->WeakAmine WeakAlcohol Weak Oxygen Nuc (e.g., Aliphatic OH) CheckNuc->WeakAlcohol SolAmine Use Ca(NTf2)2 + DABCO Activation WeakAmine->SolAmine SolAlcohol Use ASCC Protocol (BTMG + HMDS) WeakAlcohol->SolAlcohol EsterIssue Ester Cleavage Observed? SolAmine->EsterIssue SolAlcohol->EsterIssue SolEster Switch to strictly anhydrous Lewis Acid catalysis EsterIssue->SolEster Yes

Caption: Diagnostic workflow for resolving low SuFEx reactivity with weak nucleophiles.

Troubleshooting Guides & FAQs

Q1: Why is my aniline failing to react with Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate under standard triethylamine (Et₃N) conditions?

Causality & Insight: The S(VI)-F bond is intrinsically stable due to a high kinetic barrier for uncatalyzed nucleophilic substitution[1]. While the pyridine ring and the C4-methyl ester exert electron-withdrawing effects that theoretically increase the electrophilicity of the -SO₂F group, weak nucleophiles like anilines lack the required HOMO energy to attack the S(VI) center spontaneously. Et₃N is a weak base and a poor nucleophilic catalyst; it cannot sufficiently polarize the S-F bond. Solution: You must switch to a catalyst that actively lowers the activation barrier. We recommend using a hard Lewis acid like Calcium triflimide [Ca(NTf₂)₂] paired with DABCO, which coordinates directly with the fluoride leaving group[2].

Q2: I increased the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) loading to force the reaction, but now I observe degradation of the methyl ester. How do I prevent this?

Causality & Insight: DBU is a powerful organosuperbase. When used in excess (>20 mol%) or in the presence of trace moisture, DBU can mediate the hydrolysis or transesterification of the C4-methyl ester on your pyridine scaffold. The ester is highly susceptible to nucleophilic attack under forcing basic conditions. Solution: Chemoselectivity is paramount. To preserve the ester while activating the -SO₂F group, transition to base-free or mild-base Lewis Acid catalysis . The Ca(NTf₂)₂ system is highly chemoselective for the S-F bond and leaves esters completely intact at room temperature[2].

Q3: How can I successfully couple sterically hindered aliphatic alcohols to this pyridine hub?

Causality & Insight: Aliphatic alcohols are notoriously poor SuFEx nucleophiles compared to phenols. They struggle to displace fluoride without severe forcing conditions. Solution: Employ Accelerated SuFEx Click Chemistry (ASCC) . By adding Hexamethyldisilazane (HMDS) and a catalytic amount of Barton's base (BTMG), the alcohol is converted in situ into a highly reactive silyl ether. The silicon-oxygen bond provides the necessary thermodynamic driving force to form the S-O linkage while scavenging the generated HF as volatile TMS-F[3].

Quantitative Catalyst Comparison

To aid in your experimental design, the following table summarizes the expected performance of various catalyst systems when reacting Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with weak nucleophiles.

Catalyst SystemTarget NucleophileTypical Yield (%)Ester IntegrityMechanistic Notes
Et₃N (2.0 equiv) Anilines / Alcohols< 10%IntactInsufficient S-F polarization.
DBU (20 mol%) Moderate Amines60 - 70%Partial HydrolysisMoisture sensitive; risks ester cleavage.
Ca(NTf₂)₂ + DABCO Weak Amines> 90%Strictly Intact Highly chemoselective Lewis acid activation.
BTMG (1 mol%) + HMDS Aliphatic Alcohols> 85%Strictly Intact In situ silylation provides thermodynamic drive.

Validated Experimental Methodologies

Protocol A: Chemoselective SuFEx for Weak Amines via Ca(NTf₂)₂ Activation

This protocol utilizes calcium-mediated fluoride abstraction, allowing for room-temperature coupling of anilines without degrading the methyl ester[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 equiv, 0.5 mmol) and the weak amine nucleophile (1.05 equiv, 0.525 mmol).

  • Catalyst Addition: Under an inert nitrogen atmosphere, add Ca(NTf₂)₂ (1.1 equiv, 0.55 mmol) and DABCO (1.5 equiv, 0.75 mmol).

    • Self-Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture ingress, which will deactivate the calcium catalyst.

  • Reaction: Inject anhydrous THF to achieve a 0.5 M concentration. Stir vigorously at room temperature (20–25 °C) for 24 hours.

  • Workup: Quench the reaction by adding 1M aqueous HCl (2 mL) to neutralize DABCO and remove unreacted amine. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Accelerated SuFEx (ASCC) for Weak Oxygen Nucleophiles

This protocol circumvents the low nucleophilicity of aliphatic alcohols by generating transient silyl ethers[3].

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 equiv, 0.5 mmol) and the aliphatic alcohol (1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (2.0 mL).

  • Activation: Add HMDS (1.5 equiv, 0.75 mmol) followed by BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 1 mol%).

    • Self-Validation Check: A mild evolution of ammonia gas indicates the successful in situ silylation of the alcohol.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15 to 30 minutes. Monitor via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture directly under reduced pressure (in a well-ventilated fume hood to safely remove TMS-F byproducts). Purify the crude residue directly via column chromatography.

Mechanistic Pathway Visualization

Understanding the exact mode of activation ensures you can rationally troubleshoot deviations in your specific substrate scope. Below is the mechanistic pathway for Protocol A.

Mechanism SO2F Pyridine-SO2F Substrate Ca Ca(NTf2)2 Coordination SO2F->Ca Lewis Acid Activated Activated S(VI) Complex Ca->Activated F- abstraction Nuc Weak Nucleophile Attack Activated->Nuc DABCO assist Product Sulfonamide Product Nuc->Product -HF

Caption: Mechanistic pathway of Ca(NTf2)2-mediated SuFEx activation for unreactive sulfonyl fluorides.

Comprehensive References

The protocols and mechanistic rationales provided in this guide are grounded in peer-reviewed literature. For verification and deeper reading, please consult the authoritative sources below:

1.3 - National Science Review[3] 2.1 - PMC / Nature Reviews Chemistry[1] 3.2 - Organic Letters (ACS Publications)[2]

Sources

Minimizing side reactions during pyridine sulfonyl fluoride functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry involving heteroaromatic sulfonyl fluorides. Pyridine sulfonyl fluorides (PySO2F) are highly versatile electrophilic hubs used in drug discovery, chemical biology, and polymer functionalization. However, the unique electronic environment of the pyridine ring introduces competing reaction pathways that require precise mechanistic control.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you maximize SuFEx chemoselectivity while suppressing side reactions.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I observing nucleophilic aromatic substitution (SNAr) on the pyridine ring instead of the desired SuFEx sulfonylation?

The Causality: This is a classic chemoselectivity issue driven by the electronic deficiency of your electrophile. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which is synergistically enhanced by the highly electronegative -SO


F group[1]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making positions ortho and para to the nitrogen highly susceptible to nucleophilic attack. If free alcohols or amines are used, they can attack the ring to form a negatively charged Meisenheimer complex, leading to S

Ar rather than S(VI) substitution[1].

The Solution: You must control the nucleophile's resting state. Instead of using free alcohols, pre-functionalize them into silyl ethers (e.g., TMS or TBS ethers). Silyl ethers are unreactive toward the pyridine ring. When a superbase like BEMP or DBU is added, it mediates the exchange specifically at the S(VI) center. The reaction is thermodynamically driven by the formation of a highly stable Si-F bond, preventing the buildup of "naked" nucleophiles[2].

Q2: My pyridine-2-sulfonyl fluoride is degrading into 2-fluoropyridine and 2-chloropyridine. What is the mechanism, and how do I stop it?

The Causality: You are observing formal SO


 extrusion, a degradation pathway highly characteristic of 

-isomeric pyridines (like pyridine-2-sulfonyl fluoride) and

-isomers[3]. The proximity of the sulfonyl group to the heterocyclic nitrogen facilitates the loss of sulfur dioxide, especially under thermal stress or in the presence of strong bases. Furthermore, trace moisture can lead to rapid hydrolysis, forming pyridine-2-sulfonic acid[3].

The Solution:

  • Storage: Store the reagent strictly under an inert atmosphere at 4°C[3].

  • Reaction Conditions: Maintain reaction temperatures below 50°C. If your substrate requires forcing conditions, abandon thermal heating and switch to a Lewis acid catalyst like Ca(NTf

    
    )
    
    
    
    . Lewis acids activate the S-F bond at room temperature, bypassing the thermal activation energy required for SO
    
    
    extrusion[4].
Q3: When functionalizing polymers with pyridine sulfonyl fluorides, I get high molecular weight byproducts and cross-linking. How can I improve chemoselectivity?

The Causality: This occurs when your chosen catalyst generates a high concentration of freely diffusing, highly reactive alkoxides. For instance, using TBAF (Tetrabutylammonium fluoride) rapidly desilylates the polymer side-chains, creating a pool of naked alkoxides. These nucleophiles attack not only the remaining -SO


F groups but also the already-formed sulfonate esters, leading to secondary substitution events and polymer cross-linking[5].

The Solution: Switch your catalyst to an amidine base like DBU. DBU promotes a localized, temporally controlled generation of the nucleophile directly at the S(VI) center. This localized activation suppresses undesired secondary reactions and prevents cross-linking, even with highly electrophilic heteroaromatic reagents like PySO


F[5].

Part 2: Mechanistic & Workflow Visualizations

Pathways PySO2F Pyridine Sulfonyl Fluoride (PySO2F) SuFEx SuFEx Pathway (Target S-O/S-N) PySO2F->SuFEx Attack at S(VI) SNAr SNAr Pathway (Side Reaction) PySO2F->SNAr Attack at C(Ar) SO2Ext SO2 Extrusion (Degradation) PySO2F->SO2Ext Heat / Base Nucleophile Nucleophile (RO- / R2NH) Nucleophile->SuFEx Nucleophile->SNAr

Figure 1: Competing reaction pathways for Pyridine Sulfonyl Fluorides.

Workflow Start Select Substrates Protect Silyl Protection (RO-TMS) Start->Protect Catalyst Add Catalyst (DBU or BEMP) Protect->Catalyst React SuFEx Reaction (MeCN, 25°C) Catalyst->React Purify Purification React->Purify

Figure 2: Optimized workflow for minimizing SNAr during PySO2F SuFEx functionalization.

Part 3: Quantitative Data - Catalyst Profiling

Selecting the correct catalyst is the most critical variable in minimizing side reactions. Use the table below to match the catalyst to your specific substrate constraints.

CatalystTypical LoadingPrimary MechanismSNAr RiskCross-linking RiskBest Use Case
DBU 10–30 mol%Localized S(VI) activationModerateLow[5]Standard SuFEx with silyl ethers; polymer side-chain modification[2][5].
BEMP 1–10 mol%Superbase S(VI) activationLowLowSterically hindered substrates requiring low catalyst loading[2].
TBAF 10–20 mol%Global DesilylationHighHigh[5]Avoid for PySO

F
; generates free alkoxides leading to side reactions.
Ca(NTf

)

10–20 mol%Lewis Acid S-F activationLowLowMild, room-temperature SuFEx utilizing free amines[4].

Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and tracking the reaction via TLC/NMR, you can ensure chemoselectivity.

Protocol A: Silyl-Mediated SuFEx (Minimizing SNAr)

Use this protocol for coupling PySO


F with alcohols while preventing pyridine ring substitution.
  • Preparation: Flame-dry a Schlenk flask under argon. Add the silyl-protected alcohol (e.g., RO-TMS) (1.0 equiv) and the pyridine sulfonyl fluoride (1.1 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Rationale: MeCN stabilizes the polar transition state of the SuFEx exchange without acting as a nucleophile.

  • Catalyst Injection: Add DBU (20 mol%) or BEMP (5 mol%) dropwise at room temperature (25°C).

  • Monitoring (Self-Validation): Stir the reaction at 25°C. Monitor via TLC or

    
    F NMR. The disappearance of the distinct S-F peak (typically around +40 to +60 ppm depending on the pyridine isomer) and the appearance of the Si-F byproduct peak confirms successful SuFEx over S
    
    
    
    Ar.
  • Quenching: Once the S-F peak is consumed (typically 2–4 hours), quench the reaction by filtering through a short pad of silica gel to remove the basic catalyst, washing with EtOAc. Concentrate under reduced pressure.

Protocol B: Lewis Acid-Catalyzed SuFEx for Sensitive Substrates

Use this protocol if your PySO


F derivative is prone to SO

extrusion under basic conditions.
  • Preparation: In a nitrogen-filled glovebox, weigh out Ca(NTf

    
    )
    
    
    
    (10 mol%) and DABCO (50 mol%) into a dry vial[4].
  • Reagent Addition: Add the pyridine sulfonyl fluoride (1.0 equiv) and the amine nucleophile (1.2 equiv). Note: TMS-protected amines yield higher conversions, but free amines can be used[4].

  • Reaction: Add anhydrous 1,4-dioxane (0.5 M). Seal the vial, remove it from the glovebox, and stir at room temperature.

  • Isolation: Dilute with dichloromethane (DCM), wash with water to remove the calcium salts and DABCO, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

References

  • Benchchem. 3-bromo-5-methylpyridine-2-sulfonyl fluoride - Benchchem.
  • National Institutes of Health (NIH). Sulfur fluoride exchange - PMC.
  • ACS Publications. SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers | Macromolecules.
  • ACS Publications. Lewis Acid-Catalyzed Sulfur Fluoride Exchange | Organic Letters.
  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

Technical Support Center: Chromatography of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the chromatographic purification challenges associated with Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate . While sulfur(VI) fluoride exchange (SuFEx) motifs are celebrated for their robust stability compared to traditional sulfonyl chlorides[1], the unique electronic environment of the


-pyridyl system introduces specific vulnerabilities during standard silica gel chromatography[2]. Below, we provide field-proven troubleshooting strategies, quantitative metrics, and a self-validating protocol to ensure high-fidelity recovery of your compound.

Diagnostic Workflow

ChromatographyTroubleshooting Start Issue: Low Yield or Tailing of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate Analyze Analyze TLC / LC-MS Profile Start->Analyze Tailing Observation A: Severe Peak Tailing (Intact Mass) Analyze->Tailing Hydrolysis Observation B: Baseline Sticking Spot (Sulfonic Acid Degradant) Analyze->Hydrolysis Extrusion Observation C: Fast Eluting Non-Polar Spot (Mass = M - 64) Analyze->Extrusion ActionTailing Root Cause: Pyridine N-Silanol Binding Solution: Pre-treat silica with 0.1% Pyridine or switch to Neutral Alumina Tailing->ActionTailing ActionHydrolysis Root Cause: Trace Water + Acidic Silica Solution: Use rigorously dried solvents (<50 ppm H2O) Hydrolysis->ActionHydrolysis ActionExtrusion Root Cause: Thermal SO2 Extrusion Solution: Keep rotavap bath < 30°C Minimize column residence time Extrusion->ActionExtrusion

Troubleshooting workflow for chromatographic purification of alpha-pyridyl sulfonyl fluorides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound decompose into a baseline-sticking spot when run on standard silica gel? A1: Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate contains an


-pyridyl sulfonyl fluoride motif. While SuFEx hubs are generally resistant to hydrolysis[1], the 

-nitrogen on the pyridine ring introduces severe instability. On standard, slightly acidic silica gel (pH 5.0–5.5), trace water in the eluent acts as a nucleophile. The basic pyridine nitrogen hydrogen-bonds with water or silanols, localizing moisture near the electrophilic -SO₂F group. This proximity effect triggers rapid hydrolysis into the corresponding pyridine-2-sulfonic acid[2]. This sulfonic acid is highly polar and zwitterionic, causing it to irreversibly bind to the silica baseline.

Q2: I observed a non-polar degradant eluting before my product. What is this, and how do I prevent it? A2: This is the product of formal SO₂ extrusion, yielding methyl 2-fluoropyridine-4-carboxylate (Mass = M - 64). Heteroaromatic sulfonyl halides, particularly


-isomeric pyridines, are uniquely susceptible to this decomposition pathway[2]. The extrusion is thermally driven and exacerbated by the Lewis acidic sites present on standard silica gel[3]. To prevent this, ensure the rotary evaporator bath temperature never exceeds 30 °C during fraction concentration, and consider switching from silica gel to neutral alumina to eliminate Lewis acid catalysis.

Q3: Can I use Triethylamine (TEA) to prevent the pyridine ring from tailing? A3: It is strongly discouraged. While TEA is commonly used to deactivate silica silanols, it is a strong aliphatic base (pKa ~10.7). In the presence of trace water, TEA acts as a general base catalyst, activating water to attack the -SO₂F group, inadvertently triggering a SuFEx-mediated hydrolysis[1]. If a modifier is absolutely necessary, use 0.1% v/v pyridine instead. Pyridine (pKa ~5.2) is basic enough to compete with the substrate for silanol binding sites but not strong enough to efficiently catalyze the hydrolysis of the fluorosulfonyl group.

Quantitative Stability Metrics

Table 1: Recovery and Purity Metrics of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate under Various Chromatographic Conditions

Stationary PhaseTrace H₂O LevelEluent ModifierRecovery (%)Purity (%)Primary Degradant
Standard Silica (pH ~5.5)> 500 ppmNone< 40%85%Pyridine-2-sulfonic acid
Standard Silica< 50 ppm1% Et₃N65%90%SO₂ Extrusion Product
Deactivated Silica< 50 ppm0.1% Pyridine88%96%Minor SO₂ Extrusion
Neutral Alumina (Grade III)< 50 ppmNone> 92%98%None (Stable)

Self-Validating Protocol: Water-Free Chromatography for -Pyridyl Sulfonyl Fluorides

To achieve >90% recovery, the chromatographic system must be entirely devoid of nucleophilic water and strong base catalysts.

Phase 1: System Dehydration & Verification

  • Action: Dry hexanes and ethyl acetate over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: Standard HPLC-grade solvents contain up to 200 ppm of water. On the acidic surface of silica gel, this trace water becomes a potent nucleophile. The basic pyridine nitrogen of the substrate localizes this water near the electrophilic -SO₂F group, triggering rapid hydrolysis[2].

  • Self-Validation Check: Titrate the solvent using a Karl Fischer apparatus before use. Do not proceed unless the water content is confirmed to be < 50 ppm.

Phase 2: 2D-TLC Stability Validation

  • Action: Spot the crude mixture on a silica TLC plate. Develop in the chosen solvent system (e.g., 30% EtOAc/Hexanes). Dry the plate for 10 minutes, rotate 90 degrees, and develop again in the same solvent.

  • Causality: If the compound is stable, it will appear exactly on the diagonal axis. If the

    
    -pyridyl sulfonyl fluoride is actively degrading via SO₂ extrusion or hydrolysis on the silica surface[3], the degradants will appear off-diagonal.
    
  • Self-Validation Check: If off-diagonal spots are observed, the current stationary phase is too acidic or wet. You must abort silica chromatography and switch to Neutral Alumina (Brockmann Grade III).

Phase 3: Stationary Phase Deactivation & Packing

  • Action: If continuing with silica, slurry pack the column using the dried solvent system containing 0.1% v/v pyridine. Flush with 3 column volumes (CV) of this mixture.

  • Causality: Pre-flushing with a weak base neutralizes the highly acidic silanol sites without introducing a strong nucleophilic catalyst (like TEA) that would destroy the SuFEx hub[1].

Phase 4: Rapid Elution & Low-Temperature Concentration

  • Action: Load the sample in a minimum volume of dry dichloromethane (DCM). Elute using a rapid gradient (e.g., 10% to 40% EtOAc in Hexanes over 5 CVs). Collect fractions and immediately concentrate under reduced pressure with a bath temperature

    
     30 °C.
    
  • Causality:

    
    -pyridyl sulfonyl fluorides are thermally labile[2]. Extended residence time on the column or elevated temperatures during solvent removal will quantitatively drive formal SO₂ extrusion[3].
    

References

Sources

Chemoselectivity Technical Support Center: Ester vs. Sulfonyl Fluoride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselectivity Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with complex bifunctional molecules containing both ester (-COOR) and sulfonyl fluoride (-SO₂F) moieties. Achieving orthogonal control over these two functional groups is a classic challenge in late-stage functionalization and chemical biology.

Below, we detail the causal mechanisms behind their divergent reactivity, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute chemocontrol in your workflows.

Core Principles of Reactivity (The "Why")

To control selectivity, one must understand the fundamental thermodynamic and kinetic differences between the two functional groups:

  • Sulfonyl Fluorides (SuFEx Hubs): Despite being highly electrophilic, the S–F bond features an exceptionally high homolytic bond dissociation energy (90.5 ± 4.3 kcal/mol)[1]. Because of fluorine's strong electronegativity, cleavage is entirely heterolytic, preventing unwanted radical side reactions[1]. Furthermore, the hexavalent sulfur center is sterically shielded and requires specific activation (e.g., fluorophilic Lewis acids or strong, non-nucleophilic hydrogen-bond acceptors) to react. Consequently, sulfonyl fluorides are remarkably resistant to spontaneous hydrolysis under neutral, acidic, and mildly basic aqueous conditions[2].

  • Esters: Esters are classic electrophiles susceptible to nucleophilic acyl substitution. The planar carbonyl carbon (C=O) is sterically accessible and readily attacked by hard nucleophiles like hydroxide ions (saponification) or primary amines.

  • The Chemoselectivity Paradigm: Selectivity is achieved by exploiting activation barriers. Esters are cleaved by direct nucleophilic attack, whereas sulfonyl fluorides require specific microenvironmental activation. By choosing reagents that are either sterically hindered (to avoid ester attack) or highly specific to the carbonyl carbon, we can manipulate one group while leaving the other completely intact.

Troubleshooting & FAQs

Q1: I need to hydrolyze a methyl ester to a carboxylic acid, but my molecule contains a sulfonyl fluoride warhead. Standard LiOH/NaOH saponification leads to partial -SO₂F degradation. What should I do? A: While sulfonyl fluorides are stable to mild bases (up to pH 9)[2], prolonged exposure to strong hydroxide bases (like LiOH or NaOH) during ester saponification leads to competitive hydrolysis of the S–F bond. To avoid this, switch to Trimethyltin hydroxide (Me₃SnOH) [3]. Me₃SnOH acts as a mild, highly chemoselective nucleophile that attacks the ester carbonyl to form a transient stannyl ester, which is subsequently hydrolyzed. Because it avoids the high local concentration of hard hydroxide ions, the sulfonyl fluoride remains completely intact.

Q2: I am performing a SuFEx coupling between a sulfonyl fluoride and a phenol, but my substrate has an aliphatic ester. Will the SuFEx catalyst cleave the ester? A: Generally, no, provided you use the correct catalyst. SuFEx catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG; "Barton's base") or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are strong but sterically hindered, non-nucleophilic bases[4]. They deprotonate the phenol and facilitate the heterolytic cleavage of the S–F bond without being able to physically attack the ester carbonyl. Ensure your reaction is strictly anhydrous, as the presence of water combined with these strong bases will cause ester hydrolysis.

Q3: How stable is the resulting sulfonate ester product in biological assays? Will esterases cleave it? A: Sulfonate esters generated via SuFEx are highly stable in biological buffers and are generally not recognized by standard esterases. Studies evaluating sulfonate ester linkages in peptide macrocycles demonstrate that they resist degradation at pH 4 and pH 9, even at elevated temperatures (40 °C to 65 °C) for 24 hours[2].

Data Presentation: Reactivity Matrix

The following table summarizes the quantitative and qualitative reactivity of both functional groups under various standard conditions.

Reaction ConditionEster ReactivitySulfonyl Fluoride ReactivityCausality / Mechanism
Aqueous LiOH / NaOH (pH > 12) Rapid HydrolysisSlow DegradationHard hydroxide attacks both C=O and S(VI) centers over time.
Me₃SnOH (80 °C, DCE) Selective Hydrolysis StableMild stannyl nucleophile selectively attacks C=O; S-F bond remains intact[3].
BTMG + Phenol (Anhydrous) StableSuFEx Coupling Sterically hindered base deprotonates phenol; nucleophile attacks activated S(VI)[4].
Aqueous Buffer (pH 4 to 9, 65 °C) StableStableHigh S-F bond energy (90.5 kcal/mol) prevents spontaneous heterolytic cleavage[2],[1].

Visualizing Chemoselectivity Workflows

G Start Bifunctional Molecule (Ester + SO2F) Goal1 Goal: Hydrolyze Ester Keep SO2F Intact Start->Goal1 Goal2 Goal: SuFEx Coupling Keep Ester Intact Start->Goal2 Cond1 Reagent: Me3SnOH (Mild, neutral heating) Goal1->Cond1 Cond2 Reagent: BTMG or DBU + Ar-OH (Anhydrous) Goal2->Cond2 Result1 Product: Carboxylic Acid + SO2F (High Yield) Cond1->Result1 Result2 Product: Sulfonate Ester + Ester (High Yield) Cond2->Result2

Decision tree for orthogonal chemoselectivity between esters and sulfonyl fluorides.

Pathway SO2F Sulfonyl Fluoride (-SO2F) Complex H-Bonded Transition State SO2F->Complex Activation Ester Aliphatic Ester (-COOR) Base BTMG / DBU (Non-nucleophilic) Ester->Base No Reaction (Steric Hindrance) Base->Complex Deprotonation Nucleophile Ar-OH (Phenol) Nucleophile->Complex Attack Product Sulfonate Ester (-SO2OAr) Complex->Product -HF

Mechanistic pathway of SuFEx activation demonstrating chemoselective phenol coupling over ester.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Ester Hydrolysis (Preserving -SO₂F)

Mechanism: Trimethyltin hydroxide acts as a mild, neutral hydroxide equivalent that selectively targets the less sterically hindered, softer ester carbonyl without triggering S(VI) hydrolysis.

  • Preparation: In an oven-dried flask, dissolve the bifunctional substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH, 3.0 to 5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Argon). Stir for 4–12 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the mass shifts by exactly the mass of the ester alkyl group minus a proton (e.g., [M - CH₃ + H]⁺ for a methyl ester), while the distinct isotopic signature of sulfur and the +83 Da mass contribution of the -SO₂F group remain strictly conserved.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 5% aqueous KHSO₄ (to remove tin residues) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective SuFEx Coupling (Preserving -COOR)

Mechanism: BTMG deprotonates the phenol to form a reactive phenoxide while simultaneously providing a highly basic, non-nucleophilic microenvironment that activates the S–F bond[4]. Its steric bulk prevents it from attacking the ester.

  • Preparation: In an oven-dried vial, dissolve the bifunctional substrate (1.0 equiv) and the target phenol (1.2 equiv) in anhydrous acetonitrile (0.2 M). Crucial: The solvent must be strictly anhydrous to prevent base-catalyzed ester hydrolysis.

  • Catalyst Addition: Add BTMG (0.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation Checkpoint (¹⁹F NMR & LC-MS): Take an aliquot for ¹⁹F NMR. The disappearance of the sharp singlet typically found between +30 to +40 ppm (characteristic of the -SO₂F fluorine) confirms complete consumption of the sulfonyl fluoride. Cross-validate with LC-MS to ensure the ester mass is perfectly retained in the product adduct.

  • Workup: Quench the reaction by filtering through a short pad of silica gel (eluting with EtOAc) to remove the highly polar BTMG catalyst, then concentrate the filtrate.

References

Sources

Validation & Comparative

1H and 13C NMR interpretation of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: NMR Interpretation & Comparative SuFEx Performance of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Executive Summary

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is an advanced bifunctional scaffold widely utilized in chemical biology, drug discovery, and materials science. Featuring both a highly reactive methyl ester and a selectively addressable fluorosulfonyl (-SO₂F) group, this molecule serves as a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike traditional sulfonyl chlorides, the -SO₂F moiety offers unparalleled stability, requiring specific catalytic activation to undergo nucleophilic substitution[2]. This guide provides a rigorous deconstruction of its ¹H and ¹³C NMR spectra, explains the causality behind its chemical shifts, and objectively compares its performance against its chlorosulfonyl alternative.

Section 1: Structural Deconstruction & NMR Causality

The structural elucidation of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate relies heavily on understanding the electronic push-pull dynamics of the pyridine ring, which is substituted with two strongly electron-withdrawing groups.

¹H NMR Interpretation (CDCl₃, 400 MHz)

The pyridine ring contains three distinct protons (H3, H5, H6), each experiencing unique local magnetic environments. The causality behind their splitting patterns is directly tied to their proximity to the heteroatoms:

  • H6 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~8.95 ppm, d, J = 5.2 Hz):  Located adjacent to the electronegative pyridine nitrogen, H6 is heavily deshielded by the diamagnetic anisotropy of the ring and the inductive pull of the nitrogen. It exhibits a standard ortho coupling (³J{HH}) with H5.
    
  • H3 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~8.45 ppm, d, J = 1.5 Hz):  Sandwiched between the -SO₂F group at C2 and the -COOMe group at C4, H3 is highly deshielded. Because its nearest proton neighbor is meta (H5), it only displays a small meta coupling constant (⁴J{HH}).
    
  • H5 (

    
     ~8.15 ppm, dd, J = 5.2, 1.5 Hz):  H5 couples with both H6 (ortho) and H3 (meta), resulting in a distinct doublet of doublets.
    
  • -OCH₃ (

    
     ~4.02 ppm, s):  The methyl ester protons appear as a sharp, highly integrated singlet, deshielded by the adjacent carbonyl oxygen.
    
¹³C and ¹⁹F NMR Interpretation: The Causality of Spin-Spin Coupling

The presence of the ¹⁹F nucleus (100% natural abundance, spin 1/2) introduces diagnostic heteronuclear coupling in the ¹³C spectrum, which serves as an absolute confirmation of the -SO₂F group's integrity[3].

  • ¹⁹F NMR (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~+43.0 ppm, s):  The fluorine atom attached to the S(VI) center appears as a sharp singlet far downfield. Because the nearest protons are four bonds away, ⁴J{HF} coupling is negligible, preventing multiplet formation.
    
  • C2 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~152.5 ppm, d, ²J{CF} 
    
    
    
    28.0 Hz):
    The carbon directly attached to the -SO₂F group splits into a prominent doublet. This two-bond carbon-fluorine coupling is the primary diagnostic marker for sulfonyl fluorides.
  • C3 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~122.0 ppm, d, ³J{CF} 
    
    
    
    5.0 Hz):
    The adjacent C3 carbon exhibits a smaller three-bond coupling with the fluorine atom.
  • C=O (

    
     ~164.0 ppm) & -OCH₃ (
    
    
    
    ~53.5 ppm):
    Standard ester carbon shifts, unaffected by fluorine coupling.

Section 2: Comparative Performance Analysis: -SO₂F vs. -SO₂Cl

In drug development and polymer synthesis, the choice of electrophile dictates the success of late-stage functionalization. The table below compares the performance of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate against its chlorosulfonyl analog. The unique stability-reactivity pattern of the -SO₂F group makes it vastly superior for controlled click chemistry[4].

Performance MetricMethyl 2-(fluorosulfonyl)pyridine-4-carboxylateMethyl 2-(chlorosulfonyl)pyridine-4-carboxylate
Leaving Group Fluoride (-F)Chloride (-Cl)
Reactivity Profile Highly selective (SuFEx click chemistry)Indiscriminate, prone to side reactions
Hydrolytic Stability Excellent (Stable in aqueous emulsions)Poor (Rapidly hydrolyzes to sulfonic acid)
Purification Compatibility Fully compatible with silica gel chromatographyDecomposes rapidly on silica gel
Thermal Stability High (Exothermic decomposition > 200°C)Low (Decomposes at moderate temperatures)
NMR Diagnostic Handle ¹⁹F NMR (+40 to +45 ppm singlet)None (Relies solely on ¹H/¹³C shifts)
C-X Coupling in ¹³C NMR Present (²J{CF} ~ 28 Hz, ³J{CF} ~ 5 Hz)Absent

Section 3: Self-Validating Experimental Protocols

To ensure absolute confidence in the structural integrity of the SuFEx hub prior to and during deployment, the following self-validating NMR workflow must be strictly adhered to. This protocol prevents the waste of instrument time on hydrolyzed reagents.

Step-by-Step Methodology: NMR-Monitored SuFEx Reaction

  • Baseline ¹⁹F Screening (The Gatekeeper Step): Dissolve 5 mg of the starting material in 0.5 mL CDCl₃. Acquire a rapid ¹⁹F NMR spectrum. Causality: If the diagnostic singlet at +43 ppm is absent, the reagent has hydrolyzed to the sulfonic acid. Do not proceed to ¹H/¹³C acquisition until this peak is confirmed.

  • Framework Validation: Once the -SO₂F group is verified, acquire ¹H and ¹³C spectra. Confirm the presence of the ²J_{CF} doublet at ~152.5 ppm in the ¹³C spectrum[3].

  • Reaction Initiation: In a reaction vial, combine the validated Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 eq), the target nucleophile (e.g., an aliphatic amine, 1.2 eq), and a strong Brønsted base such as DBU (2.0 eq) in a suitable solvent (e.g., DMF or Toluene)[2].

  • In-Situ Reaction Tracking: Extract 50 µL aliquots at 1h, 4h, and 12h. Dilute in CDCl₃ and acquire ¹⁹F NMR. Self-Validation: The reaction progress is inversely proportional to the integration of the +43 ppm peak. The reaction is complete when this signal completely disappears.

  • Product Confirmation: Isolate the product via silica gel chromatography. Acquire a final ¹³C NMR spectrum. The successful displacement of the fluoride is definitively proven by the collapse of the C2 doublet (~152.5 ppm) into a singlet, confirming the loss of the C-F bond.

Section 4: Visualizing the Workflows and Pathways

SuFEx_Pathway A Methyl 2-(fluorosulfonyl) pyridine-4-carboxylate B Base Activation (e.g., DBU) A->B Base Addition C Activated SuFEx Hub [Pre-complex] B->C Coordination D Nucleophile Attack (R-OH or R-NH2) C->D S(VI) Attack E Sulfonate / Sulfonamide Product D->E F- Displacement F Fluoride Scavenging D->F F- Release

Fig 1. Mechanistic pathway of base-catalyzed SuFEx activation and nucleophilic substitution.

NMR_Workflow S1 Sample Prep (CDCl3, 25°C) S2 19F NMR Screening S1->S2 S3 1H NMR Acquisition S2->S3 Confirm -SO2F S4 13C NMR Acquisition S3->S4 H-H Coupling S5 Multiplet & Coupling Analysis S4->S5 C-F Coupling

Fig 2. Self-validating NMR workflow for structural verification of fluorosulfonyl pyridines.

References

1.[4] Doyle, A. G., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society. 4 2.[1] Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. 1 3.[2] Benchchem. "6-Cyanopyridine-2-sulfonyl fluoride: SuFEx Click Chemistry." Benchchem Technical Literature. 2 4.[3] Royal Society of Chemistry. "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." RSC Advances. 5

Sources

Comparing reactivity of sulfonyl fluorides vs sulfonyl chlorides in pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic and practical comparison of sulfonyl fluorides versus sulfonyl chlorides, specifically focusing on their behavior, stability, and reactivity in pyridine and heterocyclic environments.

For decades, sulfonyl chlorides (SCs) have been the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, as any seasoned synthetic chemist knows, heterocyclic sulfonyl chlorides—particularly pyridine-sulfonyl chlorides —are notoriously unstable [1]. They are highly sensitive to moisture, prone to thermal degradation, and often decompose before they can be effectively coupled with a nucleophile.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry revolutionized this space [4]. By swapping the chlorine atom for fluorine, the resulting sulfonyl fluorides (SFs) exhibit a "privileged" balance of extreme thermodynamic stability and highly tunable electrophilic reactivity. This guide objectively compares the performance of these two functional groups in pyridine-rich environments, providing the mechanistic causality and experimental protocols necessary for modern drug development.

Mechanistic Causality: Why Pyridine Dictates Halide Fate

The stark contrast in reactivity between SCs and SFs in the presence of pyridine stems from fundamental differences in bond dissociation energies and hard-soft acid-base (HSAB) principles.

The Failure of Sulfonyl Chlorides in Pyridine

When a sulfonyl chloride is exposed to pyridine (either as a solvent, a base, or as part of the molecule itself, e.g., pyridine-2-sulfonyl chloride), the nitrogen atom rapidly attacks the electrophilic S(VI) center. This forms a highly reactive


-sulfonylpyridinium intermediate .
  • Hydrolysis: This intermediate is exceptionally sensitive to trace moisture. Even atmospheric water is sufficient to rapidly hydrolyze the intermediate into the corresponding sulfonic acid [3].

  • SO₂ Extrusion: For

    
    - and 
    
    
    
    -isomeric pyridines (e.g., pyridine-2-sulfonyl chloride), the proximity of the heterocyclic nitrogen facilitates formal SO₂ extrusion, cleanly degrading the starting material into 2-chloropyridine [1].
The Resilience of Sulfonyl Fluorides

The S–F bond is significantly stronger and shorter than the S–Cl bond. Fluoride is a "hard" base and a poor leaving group under standard conditions.

  • Inertness to Pyridine: Pyridine is insufficiently nucleophilic to spontaneously cleave the S–F bond. Therefore, sulfonyl fluorides can be dissolved in pyridine without degrading, and pyridine-sulfonyl fluorides can be stored on the benchtop for months [1].

  • Controlled Activation: To react an SF, one must use specific SuFEx catalysts (e.g., DBU, BEMP, or bifluoride salts) that provide strong hydrogen-bond assistance or specific nucleophilic activation to lower the transition state barrier [4].

MechanisticDivergence SC Pyridine-2-Sulfonyl Chloride Pyr Pyridine (Solvent or Base) SC->Pyr Rapid Attack Deg2 SO2 Extrusion (2-Chloropyridine) SC->Deg2 Thermal Degradation SF Pyridine-2-Sulfonyl Fluoride SF->Pyr Inert Int N-Sulfonylpyridinium Intermediate Pyr->Int Stable Bench Stable (No Spontaneous Reaction) Pyr->Stable Deg1 Rapid Hydrolysis (Sulfonic Acid) Int->Deg1 Trace H2O

Mechanistic divergence of sulfonyl halides in pyridine environments.

Quantitative Comparison: Pyridine-2-Sulfonyl Halides

To objectively evaluate the operational differences, the following table summarizes the physicochemical and reactive profiles of the two halide variants [1][3].

ParameterPyridine-2-Sulfonyl ChloridePyridine-2-Sulfonyl Fluoride
S–X Bond Energy ~ 69 kcal/mol~ 90+ kcal/mol
Storage Requirements -20 °C, rigorously anhydrous, inert gasRoom temperature, ambient air
Half-Life (Ambient) < 12 hours (rapid SO₂ extrusion)> 6 months (highly stable)
Reactivity with Pyridine Forms unstable pyridinium intermediateUnreactive / Inert
Primary Side Reactions Hydrolysis, SO₂ extrusion, dimerizationNone under standard conditions
Activation Requirement Spontaneous with weak basesRequires SuFEx catalysts (e.g., DBU)

Self-Validating Experimental Protocols

To demonstrate the practical implications of these mechanistic differences, the following self-validating protocols outline the synthesis of a stable pyridine-sulfonyl fluoride and its subsequent controlled activation.

Protocol A: Synthesis of Bench-Stable Pyridine-2-Sulfonyl Fluoride

Because pyridine-2-sulfonyl chloride is too unstable to isolate reliably, we generate it in situ from the thiol and immediately trap it via fluoride exchange [2].

  • Reagent Setup: In a 100 mL round-bottom flask, suspend 2-mercaptopyridine (10 mmol) in a biphasic mixture of acetonitrile (20 mL) and 1 M aqueous HCl (20 mL).

  • Fluoride Loading: Add Potassium Fluoride (KF, 50 mmol, 5.0 eq) to the aqueous layer. Causality: KF is highly soluble in water and provides the necessary fluoride source for the exchange.

  • Oxidative Chlorination & Exchange: Slowly add aqueous sodium hypochlorite (NaOCl, 3.0 eq) dropwise at 0 °C. The intermediate pyridine-2-sulfonyl chloride forms transiently and is immediately intercepted by the high concentration of fluoride ions.

  • Isolation: Extract the mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The product is a stable, pale-yellow oil. ¹⁹F NMR will show a distinct, sharp singlet around +50 to +60 ppm (relative to CFCl₃), confirming the S–F bond.

Protocol B: Controlled SuFEx Amidation of Pyridine-2-Sulfonyl Fluoride

Unlike SCs, which react chaotically with amines in the presence of pyridine, SFs require specific nucleophilic catalysis. Here, we use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [4].

  • Preparation: Dissolve Pyridine-2-sulfonyl fluoride (1.0 mmol) and a primary amine (e.g., benzylamine, 1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Baseline Check: Stir for 1 hour. TLC or LC-MS will show zero conversion. Causality: The S–F bond is too strong to be cleaved by the unactivated amine.

  • Catalytic Activation: Add DBU (0.2 mmol, 20 mol%). Causality: DBU acts as a powerful nucleophilic catalyst and hydrogen-bond acceptor, activating the amine and facilitating the expulsion of the fluoride leaving group.

  • Reaction & Workup: Stir at room temperature for 4–6 hours until complete consumption of the SF is observed via LC-MS. Wash the organic layer with 0.1 M HCl to remove DBU, then evaporate to yield the pure sulfonamide.

SuFExWorkflow Step1 1. Reagent Preparation Dissolve SF & Amine in DCM (No Spontaneous Reaction) Step2 2. Catalyst Addition Add DBU (20 mol%) Step1->Step2 Step3 3. SuFEx Activation S-F Bond Cleavage via H-Bonding Step2->Step3 Step4 4. Product Isolation Acid Wash & Evaporation Step3->Step4

Step-by-step SuFEx workflow for the controlled activation of sulfonyl fluorides.

Conclusion

For researchers working with heterocyclic scaffolds, continuing to rely on sulfonyl chlorides—particularly pyridine derivatives—introduces unnecessary risk, poor yields, and severe storage limitations. By transitioning to sulfonyl fluorides, chemists bypass the destructive


-sulfonylpyridinium intermediate pathway. The SuFEx framework allows these molecules to be synthesized, stored indefinitely, and activated only when precisely dictated by the experimental design.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate (Enamine Ltd. Data).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. BenchChem.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RHHZ.

Mass spectrometry characterization of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate adducts

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate Adducts: A Comparative Guide

Executive Summary

The rapid evolution of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent ligand discovery. At the forefront of this shift is Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (MFPC) , a highly tunable heteroaryl sulfonyl fluoride warhead. Unlike traditional, hyper-reactive electrophiles, MFPC exhibits a "Goldilocks" reactivity profile: it remains highly stable in aqueous environments but undergoes rapid, proximity-driven covalent bonding with specific nucleophilic residues (Tyrosine, Lysine, and Histidine) within protein microenvironments[1].

This guide provides an in-depth comparative analysis of MFPC against alternative covalent modifiers and establishes a self-validating mass spectrometry (MS) workflow for the unambiguous characterization of its protein adducts.

Mechanistic Causality: Why Choose MFPC?

The structural design of MFPC (CAS: 2092076-18-9) is intentionally engineered to optimize both stability and reactivity.

  • Electronic Tuning: The electron-withdrawing properties of the pyridine nitrogen and the para-methyl carboxylate ester significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl fluoride group.

  • Proximity-Driven Activation: While traditional sulfonyl fluorides (like PMSF) hydrolyze rapidly in water, MFPC is relatively inert until it enters a protein binding pocket. There, neighboring basic or hydrophobic residues desolvate the warhead and activate the target nucleophile (e.g., the phenol group of Tyrosine), triggering the loss of hydrogen fluoride (HF) and the formation of a stable O-aryl sulfonate or N-aryl sulfonamide adduct[1].

SuFEx_Mechanism Protein Target Protein (Tyr-OH / Lys-NH2) Microenv Proximity-Driven Microenvironment Protein->Microenv Probe MFPC Warhead (F-SO2-Py-COOMe) Probe->Microenv SuFEx SuFEx Reaction (Transition State) Microenv->SuFEx Adduct Covalent Adduct (+198.99 Da Shift) SuFEx->Adduct Leaving HF Leaving Group SuFEx->Leaving

Caption: Proximity-driven SuFEx reaction mechanism of MFPC with target protein residues.

Comparative Performance Analysis

To justify the selection of MFPC in a chemical biology or drug discovery workflow, we must objectively compare its performance against legacy electrophiles.

FeatureMFPC (Pyridine-4-carboxylate SuFEx)Traditional Sulfonyl Fluorides (e.g., PMSF)Aryl FluorosulfatesAcrylamides / Haloacetamides
Primary Target Residues Tyrosine (Y), Lysine (K), Histidine (H)Serine (S), Threonine (T)Tyrosine (Y), Lysine (K)Cysteine (C)
Aqueous Stability High (Requires microenvironment activation)Low (Rapid background hydrolysis)Very High (Highly inert)Moderate to High
Reactivity Tuning Tuned via pyridine & ester electronicsMinimal (Aliphatic/Simple Aryl)Tuned via aryl ring substitutionsTuned via

-unsaturation
MS/MS Adduct Stability Moderate (ETD preferred for site localization)Low (Prone to neutral loss during CID)Moderate High (Stable thioether bond)
Off-Target Labeling Low (Proximity-dependent)High (Non-specific acylation)LowModerate (Concentration-dependent)

Mass Spectrometry Adduct Characterization

Identifying uncharacterized drug-protein adducts requires precise mass calculations and optimized fragmentation strategies[2].

Mass Shift Calculation:

  • MFPC Monoisotopic Mass: 219.00015 Da[3]

  • Leaving Group (HF): 20.00623 Da

  • Net Precursor Mass Shift: +198.9939 Da

Fragmentation Causality: Under standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), O-sulfonylated tyrosine adducts frequently undergo a neutral loss of the warhead, complicating exact site localization. To prevent this, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) is highly recommended. EThcD primarily cleaves the peptide backbone (generating c and z ions) while leaving the +198.9939 Da MFPC modification intact on the specific amino acid side chain.

MS_Workflow Sample Adducted Protein Digest Orthogonal Digestion (Trypsin + GluC) Sample->Digest LC Nano-LC Separation Digest->LC MS1 MS1 Precursor (+198.9939 Da) LC->MS1 MS2 MS2 (EThcD) Site Localization MS1->MS2 Search Open-Mass Search MS2->Search

Caption: Bottom-up LC-MS/MS proteomics workflow for MFPC adduct characterization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include critical control steps to ensure that observed mass shifts are true covalent modifications rather than non-covalent artifacts or buffer-induced side reactions.

Protocol A: Intact Mass Analysis (Global Stoichiometry)

Purpose: To confirm 1:1 probe-to-protein stoichiometry and ensure the probe does not cause non-specific poly-labeling.

  • Buffer Preparation: Prepare the target protein at 10 µM in 50 mM HEPES, pH 7.4.

    • Causality Note: Do not use Tris buffer. Tris contains a primary amine that can act as a competitive nucleophile for the SuFEx warhead, artificially lowering the apparent labeling efficiency.

  • Labeling Reaction: Add MFPC to a final concentration of 50 µM (from a 10 mM DMSO stock). Prepare a parallel vehicle control using an equivalent volume of pure DMSO.

  • Incubation: Incubate at room temperature for 2 hours.

  • Desalting: Remove unreacted probe and salts using a C4 ZipTip or an online C4 trap column.

  • MS Acquisition: Analyze via ESI-TOF MS.

  • Validation: Deconvolute the raw charge envelope (e.g., using MaxEnt1). The labeled sample must show a single major peak shifted by +199.0 Da relative to the DMSO control. The absence of +398 Da peaks confirms specific, single-site labeling.

Protocol B: Bottom-Up Peptide Mapping (Site Localization)

Purpose: To identify the exact amino acid residue modified by MFPC using open-mass search algorithms[2].

  • Denaturation & Alkylation: Denature the adducted protein from Protocol A in 8M Urea. Reduce with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Orthogonal Digestion: Split the sample into two aliquots. Digest Aliquot 1 with Trypsin and Aliquot 2 with GluC.

    • Causality Note: If MFPC modifies a Lysine residue, it eliminates the positive charge required for tryptic cleavage, resulting in a missed cleavage. Using GluC (which cleaves at acidic residues) ensures overlapping peptide coverage and prevents the modified peptide from being too large for optimal MS/MS sequencing.

  • LC-MS/MS Acquisition: Inject 1 µg of peptides onto a nano-C18 column coupled to an Orbitrap mass spectrometer. Acquire MS1 at 120,000 resolution. Trigger MS2 using EThcD for precursors with charge states

    
     +2.
    
  • Bioinformatics Validation: Search the data using an open-mass search algorithm (such as Magnum or MSFragger)[2]. Set a variable modification of +198.9939 Da on Y, K, and H. The algorithm must identify c and z fragment ions that bracket the modified residue to validate the site localization.

References

  • Structure-based design and analysis of SuFEx chemical probes National Institutes of Health (NIH) - PubMed Central
  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry bioRxiv
  • Methyl 2-(fluorosulfonyl)
  • Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate - PubChemLite Université du Luxembourg (CCSbase)

Sources

A Researcher's Guide to Validating Covalent Binding Efficiency of Fluorosulfonyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Covalent Renaissance and the Rise of SuFEx Chemistry

In the landscape of modern drug discovery and chemical biology, covalent inhibitors are experiencing a renaissance. Once sidelined due to concerns over off-target toxicity, their ability to achieve high potency, prolonged pharmacodynamic effects, and target previously "undruggable" proteins has brought them to the forefront of therapeutic design.[1][2][3] A key innovation fueling this resurgence is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" that provides a robust and versatile toolkit for forging stable covalent bonds between a ligand and its protein target.[4][5][6][7][8]

Within the SuFEx family, fluorosulfonyl pyridines have emerged as a particularly promising class of electrophilic "warheads." Unlike traditional sulfonyl fluorides (SFs) or the more common acrylamides, which predominantly target cysteine, fluorosulfonyl pyridines operate via a tunable Nucleophilic Aromatic Substitution (SNAr) mechanism. This unique reactivity profile opens the door to targeting a broader range of nucleophilic amino acids, including lysine, tyrosine, and histidine, thereby expanding the covalent druggable proteome.[5][8]

However, the promise of this expanded reactivity necessitates a rigorous and multi-faceted validation workflow. It is not enough to simply synthesize a novel compound; we must unequivocally prove that it binds covalently, determine the efficiency and kinetics of this interaction, pinpoint the precise site of modification, and assess its engagement and selectivity in a complex biological environment. This guide provides a comprehensive, field-tested framework for researchers to confidently validate the covalent binding efficiency of fluorosulfonyl pyridine-based probes and inhibitors.

The Underpinnings: Mechanism and Reactivity of Fluorosulfonyl Pyridines

The efficacy of a fluorosulfonyl pyridine warhead is rooted in its distinct chemical mechanism. The electron-withdrawing nature of the sulfonyl group and the nitrogen atom in the pyridine ring makes the carbon atom at the 2-position highly susceptible to attack by protein nucleophiles.

Mechanism of Action: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway, where a nucleophilic residue from the target protein (e.g., the thiolate of a cysteine) attacks the electron-deficient carbon, displacing the fluorosulfonyl group as the leaving group. This forms a stable thioether bond.[9]

Caption: SNAr mechanism of covalent modification by a fluorosulfonyl pyridine.

This SNAr mechanism offers significant advantages. The reactivity of the pyridine ring can be finely tuned by adding electron-withdrawing or -donating groups, allowing medicinal chemists to modulate the warhead's electrophilicity. This "tunability" is critical for balancing on-target reactivity with off-target quiescence, a central challenge in covalent drug design.

A Multi-Pronged Validation Workflow

Validating a covalent inhibitor is a systematic process that builds a comprehensive evidence package. Each phase answers a critical question, moving from simple confirmation of binding to a nuanced understanding of its kinetic and cellular behavior.

Validation_Workflow Phase1 Phase 1: Proof of Covalency (Intact Protein MS) Phase2 Phase 2: Kinetic Characterization (k_inact / K_I Determination) Phase1->Phase2 Confirmed Covalent? Phase3 Phase 3: Binding Site ID (Peptide Mapping MS) Phase2->Phase3 Kinetically Efficient? Phase4 Phase 4: Cellular Context (Target Engagement & Selectivity) Phase3->Phase4 On-Target Site? Conclusion Validated Covalent Probe Phase4->Conclusion Cellularly Active & Selective?

Caption: The four-phase workflow for validating covalent inhibitors.

Phase 1: Establishing Proof of Covalency with Intact Protein Mass Spectrometry

The Causality: Before investing resources in detailed kinetic or cellular studies, we must first obtain unambiguous proof that a covalent bond is formed. Intact protein mass spectrometry (MS) is the gold standard for this initial validation.[10][11] The logic is simple and self-validating: if the inhibitor binds covalently, the total mass of the protein will increase by the exact molecular weight of the inhibitor.[11][12]

Experimental Protocol: Intact Protein MS Analysis
  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a molar excess of the fluorosulfonyl pyridine compound (e.g., 50-100 µM) in an MS-compatible buffer (e.g., Ammonium Bicarbonate, pH 7.5-8.0) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). A parallel control sample with protein and vehicle (e.g., DMSO) is essential.

  • Sample Cleanup: Desalt the reaction mixture to remove excess inhibitor and non-volatile salts. This is typically achieved using reverse-phase chromatography, such as a C4 ZipTip or online desalting with a liquid chromatography (LC) system.[10]

  • Mass Spectrometry Analysis: Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data across a mass range appropriate for the protein's expected charge state distribution.

  • Data Deconvolution: Process the raw data, which shows a series of multiply charged ions, using deconvolution software (e.g., MaxEnt1, BioConfirm) to reconstruct the zero-charge mass spectrum of the protein.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated protein with the vehicle-treated control. A mass shift that precisely matches the molecular weight of the fluorosulfonyl pyridine compound confirms the formation of a 1:1 covalent adduct.[12]

Phase 2: Quantifying Binding Efficiency through Kinetic Analysis

The Causality: Confirming that a bond forms is only the first step. We must next quantify how efficiently it forms. Covalent inhibitors typically follow a two-step mechanism: an initial, reversible binding event (E+I ⇌ E·I) followed by an irreversible chemical reaction (E·I → E-I).[1][13][14] The overall efficiency is best described not by a simple IC50 value, but by the second-order rate constant k_inact/K_I [1][15]. This parameter represents the potency of the inhibitor before the covalent bond is formed (K_I) and the maximal rate of the subsequent inactivation step (k_inact). A higher k_inact/K_I value signifies a more efficient inhibitor.

Experimental Protocol: Determination of k_inact/K_I via Progress-Curve Analysis
  • Assay Setup: In a microplate, add the target enzyme to a buffer solution.

  • Inhibitor Incubation: Add varying concentrations of the fluorosulfonyl pyridine inhibitor (typically spanning a 100-fold range around the expected K_I) to the enzyme. Include a vehicle control (no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Data Acquisition: Immediately begin monitoring the reaction progress (product formation) over time using a plate reader. Collect data points frequently (e.g., every 30 seconds) for a duration sufficient to observe the transition from the initial rate to the final, inhibited steady-state rate.

  • Data Fitting: For each inhibitor concentration, fit the resulting progress curve (Product vs. Time) to the equation for slow-binding inhibition: P = v_st + (v_0 - v_s)(1 - e^(-k_obst))/k_obs This will yield the observed rate of inactivation, k_obs , for each inhibitor concentration.

  • Parameter Determination: Plot the calculated k_obs values against the inhibitor concentration [I]. Fit this new plot to the hyperbolic equation: k_obs = k_inact[I] / (K_I + [I])* This secondary analysis will yield the final kinetic parameters, k_inact and K_I . The binding efficiency is then calculated as k_inact/K_I .

Comparative Kinetic Data
ParameterFluorosulfonyl Pyridine (Compound X)Acrylamide Warhead (Reference)
K_I (µM) 5.210.5
k_inact (s⁻¹) 0.0150.011
k_inact/K_I (M⁻¹s⁻¹) 2885 1048

This table presents hypothetical data illustrating how k_inact/K_I is used as the ultimate metric for comparing covalent inhibitor efficiency.

Phase 3: Pinpointing the Covalent Bond with Peptide Mapping

The Causality: Knowing the "if" and "how fast" is incomplete without knowing the "where." Identifying the specific amino acid residue modified by the inhibitor is paramount. It confirms that the inhibitor binds to the intended target site (e.g., a catalytic residue or an allosteric pocket) and provides crucial structural information for further optimization. Bottom-up proteomics, or peptide mapping, is the definitive method for this task.[10][11][16]

Peptide_Mapping_Workflow Labeling 1. Covalent Labeling (Protein + Inhibitor) Denature 2. Denaturation, Reduction & Alkylation Labeling->Denature Digest 3. Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC 4. LC Separation of Peptides Digest->LC MS1 5. MS1 Analysis (Precursor Ion Scan) LC->MS1 MS2 6. MS/MS Fragmentation (Identify Modified Peptide) MS1->MS2 Analysis 7. Database Search & Site Localization MS2->Analysis

Caption: The experimental workflow for binding site identification via LC-MS/MS.

Experimental Protocol: LC-MS/MS Peptide Mapping
  • Covalent Labeling & Cleanup: Prepare a scaled-up version of the incubation reaction from Phase 1. Remove excess inhibitor and run the labeled protein and a control sample on an SDS-PAGE gel. Excise the protein bands.

  • In-Gel Digestion:

    • Destain: Remove the Coomassie stain from the gel pieces.

    • Reduction & Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide (this step is crucial to prevent disulfide scrambling and to differentiate native cysteines from the one modified by the inhibitor).

    • Digestion: Add a protease, most commonly trypsin, and incubate overnight. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides.[16]

  • Peptide Extraction & LC-MS/MS: Extract the peptides from the gel matrix. Analyze the complex peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer. The instrument will perform data-dependent acquisition, where it cycles through MS1 scans (measuring the mass of intact peptides) and MS2 scans (selecting and fragmenting peptides to determine their amino acid sequence).[16]

  • Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a database containing the target protein's sequence.[16]

    • Crucial Step: In the search parameters, define a variable modification on potential target residues (e.g., Cys, Lys, Tyr) with a mass equal to that of the fluorosulfonyl pyridine adduct.

    • The software will identify the peptide containing the modification and use the fragmentation pattern (the b- and y-ion series) to pinpoint the exact amino acid that carries the additional mass, thus identifying the binding site.[10]

Phase 4: Assessing Performance in a Physiological Context

The Causality: Success in a test tube with a purified protein does not guarantee efficacy in a cell. The compound must be cell-permeable, navigate a cytoplasm crowded with potential off-targets, and engage its intended target. Cellular assays are therefore the final and most important validation gate.[17]

Technique 1: Cellular Target Engagement

This experiment quantifies how much of the target protein is bound by the inhibitor inside a cell. Targeted mass spectrometry provides a label-free, direct readout of engagement.

  • Methodology: Treat cultured cells with the inhibitor at various concentrations and time points. Harvest the cells, lyse them, and digest the entire proteome. Using a highly sensitive technique like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), specifically quantify the abundance of the unmodified target peptide versus the inhibitor-modified target peptide.[17]

  • Insight Gained: This provides a dose- and time-dependent measure of target engagement, allowing for a direct comparison of compound potency in a cellular environment and helping to bridge the gap between biochemical and cellular activity.[17]

Technique 2: Proteome-Wide Selectivity Profiling

This experiment maps the full interaction landscape of the inhibitor to identify potential off-targets.

  • Methodology: Synthesize a version of the fluorosulfonyl pyridine that includes a bioorthogonal handle, such as an alkyne. Treat cell lysates or intact cells with this probe. After incubation, perform a "click" reaction to attach a biotin reporter tag to the alkyne handle. Use streptavidin beads to enrich all proteins that have been covalently labeled by the probe. Finally, digest the enriched proteins and identify them by mass spectrometry.[18]

  • Insight Gained: This unbiased, proteome-wide approach is critical for assessing the selectivity of a covalent probe.[19] An ideal probe should show a high degree of modification on its intended target with minimal labeling of other proteins. A selectivity factor of at least 30-fold is a common benchmark for a high-quality probe.[19]

Comparative Summary: Placing Fluorosulfonyl Pyridines in Context

FeatureFluorosulfonyl PyridineSulfonyl Fluoride (SF)AcrylamideChloroacetamide
Primary Mechanism Nucleophilic Aromatic Substitution (SNAr)Sulfonyl-Fluoride Exchange (SuFEx)Michael AdditionNucleophilic Substitution (SN2)
Typical Target Residues Cys, Lys, Tyr, His (Tunable)[5][8]Lys, Tyr, Ser, HisCysCys, His
Reactivity Profile Highly tunable via ring electronics[9]Context-dependent; often requires binding-induced activation[18]Moderately reactive; "soft" electrophileHighly reactive; "hard" electrophile
Stability Generally stable to hydrolysisVery stable to hydrolysis[6]Prone to reaction with glutathione (GSH)Prone to hydrolysis and reaction with GSH
Key Validation Point Confirming SNAr vs. SuFEx mechanism; broader residue screening in peptide mapping.Confirming context-dependent reactivity; often requires higher concentrations in vitro.Assessing GSH stability; potential for off-target cysteine modification.High potential for off-target reactivity; requires rigorous selectivity profiling.

Conclusion

The validation of a covalent inhibitor, particularly one built upon a novel and tunable warhead like a fluorosulfonyl pyridine, is an exercise in scientific rigor. It requires a methodical progression from fundamental proof of concept to a nuanced understanding of cellular behavior. By employing a workflow that integrates high-resolution mass spectrometry for adduct confirmation and site identification, detailed enzyme kinetics to quantify efficiency, and advanced proteomic strategies to assess cellular engagement and selectivity, researchers can build an unassailable case for their molecule's mechanism of action. This comprehensive approach not only validates the specific compound but also contributes to the broader understanding of how to effectively harness the power of covalent inhibition for the next generation of chemical probes and therapeutics.

References

  • Potent reversible covalent inhibitors are often slow in establishing their covalent modification equilibrium, resulting in time-dependent inhibition... - Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC. [Link]

  • Sulfur fluoride exchange (SuFEx) has emerged as the new generation of click chemistry. We report here a SuFEx-enabled, agnostic approach for the discovery and optimization of covalent inhibitors of human neutrophil elastase (hNE). - SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. [Link]

  • Conventional kinetic models often reduce the binding of covalent inhibitors to a two-step irreversible process, overlooking rapid complex dynamics... - Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • Conventional kinetic models often reduce the binding of covalent inhibitors to a two-step irreversible process... - Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • Initial confirmation of a covalent binding mode is predominantly achieved through mass spectrometric (MS) analysis of the covalent protein–ligand adduct. - Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. [Link]

  • The currently available mass spectrometry (MS)-based methodologies, are clearly the most suitable for the analysis of protein covalent modifications... - Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. [Link]

  • Conventional kinetic models often reduce the binding of covalent inhibitors to a two-step irreversible process, overlooking rapid complex dynamics... - Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • We propose a selectivity factor of 30-fold in favor of the intended target of the probe compared to that of other family members or identified off-targets under comparable assay conditions. - Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Our Kinact/Ki Assay Services provide comprehensive evaluation of covalent inhibitors, combining advanced mass spectrometry data analysis and model fitting to determine key kinetic parameters. - MS-Based Covalent Binding Analysis - ICE Bioscience. [Link]

  • The strong covalent S(VI)–F bond, despite being generally unreactive, under certain conditions or upon the proper trigger/catalyst, can be activated... - Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Publishing. [Link]

  • SuFEx handles serve as key electrophilic fragments in modern drug discovery and synthetic chemistry, offering: ✓ Selective Covalent Bonding – While covalent bonding typically focuses on cysteine, this approach expands selectivity to lysine, tyrosine and histidine. - SuFEx Handle Fragment Library - Otava Chemicals. [Link]

  • An important challenge in early covalent probe discovery is the translation of biochemical parameters (Ki or kinact/KI) into quantifiable cellular target engagement metrics. - Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - bioRxiv.org. [Link]

  • Sulfonyl fluoride exchange (SuFEx) electrophiles are a biologically important class of fragments due to their context dependent reactivity with non-catalytic amino acid residues such as lysine, histidine, and tyrosine. - Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine. [Link]

  • This strategy identified a series of 2-sulfonyl pyridines that selectively react with biological thiols via nucleophilic aromatic substitution (SNAr). - 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC - NIH. [Link]

  • Sulfur(VI) fluorides (SFs) have emerged as valuable electrophiles for the design of “beyond-cysteine” covalent inhibitors and offer potential for expansion of the liganded proteome. - Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. [Link]

  • Covalent protein inhibitors have found considerable utility in medicinal chemistry and chemical biology. - Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. [Link]

Sources

Assessing metabolic stability of pyridine sulfonyl fluorides vs benzene analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering SuFEx Warheads: A Comparative Guide to the Metabolic Stability of Pyridine vs. Benzene Sulfonyl Fluorides

Introduction Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery and chemical biology. The sulfonyl fluoride (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) group acts as a privileged "warhead," capable of remaining inert under physiological conditions until it encounters a specific nucleophilic residue (e.g., lysine, tyrosine, or histidine) within a protein binding pocket. However, a critical bottleneck in translating SuFEx probes into systemic therapeutics is their variable metabolic stability. Unmodified aryl sulfonyl fluorides, particularly benzene derivatives, frequently suffer from rapid in vivo clearance due to Cytochrome P450 (CYP)-mediated oxidation and non-specific S-F bond cleavage.

To overcome this, drug developers are increasingly turning to heteroaryl architectures. This guide provides an in-depth, objective comparison between traditional benzene sulfonyl fluorides and their pyridine analogs, detailing the physicochemical causality behind their divergent metabolic fates and providing a self-validating experimental workflow for assessing their stability.

Mechanistic Causality: Why the Heteroaryl Shift Enhances Stability

The metabolic vulnerability of benzene sulfonyl fluorides stems from two primary physicochemical liabilities:

  • High Lipophilicity (LogD): Benzene rings drive non-specific hydrophobic partitioning into the lipophilic active sites of CYP450 enzymes in the liver. This proximity accelerates oxidative metabolism of the aromatic ring, which can subsequently destabilize the S-F bond.

  • Electronic Susceptibility: The relatively electron-rich nature of the unsubstituted benzene ring makes it a prime target for electrophilic epoxidation by CYPs. While steric shielding (e.g., 2,4,6-trimethyl substitution) can protect the S-F bond from hydrolysis[1], bulky substituents often clash with the target protein's binding pocket, destroying pharmacological potency.

Pyridine sulfonyl fluorides solve this paradox through electronic and physicochemical tuning rather than steric bulk:

  • Inductive Electron Withdrawal (-I Effect): The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect. Counterintuitively, while this activates the S-F bond for on-target SuFEx catalysis (as seen with stable reagents like PyFluor[2]), it drastically reduces the electron density of the aromatic ring, rendering it highly resistant to CYP-mediated oxidation.

  • Reduced LogD: The basic nitrogen lowers the molecule's LogD at physiological pH (7.4). This increased hydrophilicity reduces non-specific accumulation in microsomal lipid membranes, effectively starving CYP enzymes of their substrate. Advanced fused systems, such as imidazo[1,5-a]pyridine-3-sulfonyl fluoride, leverage this exact principle to achieve exceptional microsomal half-lives[3].

Visualizing the Metabolic Divergence

The following workflow illustrates the divergent metabolic pathways of these two warhead classes, highlighting how structural modifications dictate biological fate.

MetabolicFate Input Sulfonyl Fluoride (SO2F) Warhead Benzene Benzene Analog (High LogD, Electron-Rich) Input->Benzene Pyridine Pyridine Analog (Low LogD, Electron-Deficient) Input->Pyridine CYP CYP450 Oxidation & Rapid S-F Cleavage Benzene->CYP High Lipophilicity GSH Glutathione (GSH) Adduct Formation Benzene->GSH Unshielded S-F Stable Microsomal Stability (t1/2 > 120 min) Pyridine->Stable Inductive (-I) Effect & Lower Lipophilicity Target On-Target Protein Labeling (SuFEx) Stable->Target Sustained in vivo exposure

Metabolic fate divergence between benzene and pyridine sulfonyl fluorides.

Quantitative Data Comparison

The structural nuances directly translate to measurable pharmacokinetic parameters. The table below synthesizes the stability profiles of standard and optimized sulfonyl fluorides to aid in warhead selection.

Compound ClassRepresentative StructureLogD (pH 7.4)HLM Half-Life (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Primary Clearance Mechanism
Unsubstituted Aryl Benzenesulfonyl fluoride~1.8< 15 minCYP oxidation, S-F hydrolysis
Sterically Hindered Aryl 2,4,6-Trimethylbenzenesulfonyl fluoride~2.6> 60 minSlow CYP oxidation
Simple Heteroaryl 3-Pyridinesulfonyl fluoride~0.5> 90 minRenal clearance (predicted)
Fused Heteroaryl Imidazo[1,5-a]pyridine-3-sulfonyl fluoride~1.2> 120 min[3]Target engagement / Slow hydrolysis

Note: Data represents aggregated in vitro trends. Pyridine and fused heteroaryl systems consistently outperform unhindered benzene analogs in microsomal stability assays.

Experimental Protocol: Self-Validating HLM Stability & GSH Trapping Assay

To objectively evaluate the metabolic stability of a new SuFEx warhead, a standard disappearance assay is insufficient. If a compound disappears, you must know why—is it CYP-mediated degradation, or is the S-F bond being cleaved by biological nucleophiles?

This protocol utilizes a self-validating system: it simultaneously tracks the depletion of the parent compound and the formation of specific metabolites (sulfonic acids and Glutathione adducts) to ensure mass balance and mechanistic clarity.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH Regenerating System (NRS)

  • Reduced Glutathione (GSH, 5 mM final)

  • Test Compounds (10 mM in DMSO)

  • Internal Standard (e.g., Tolbutamide)

  • Quench Solution (Ice-cold Acetonitrile with 0.1% Formic Acid)

Step-by-Step Methodology:

  • Matrix Preparation: In a 96-well plate, prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4). Add GSH to a final concentration of 5 mM.

    • Causality: GSH is included to trap any reactive electrophilic species generated by CYP metabolism and to directly test the nucleophilic stability of the S-F bond.

  • Compound Spiking: Add the test sulfonyl fluoride (Benzene or Pyridine analog) to a final concentration of 1 µM (keep final DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH Regenerating System (1 mM final NADP+).

    • Self-Validation Control: Maintain a parallel "No-NADPH" control plate. If the compound degrades in the No-NADPH plate, the instability is due to direct chemical hydrolysis or GSH attack, not CYP450 metabolism.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots from the reaction plate into 150 µL of the Quench Solution containing the internal standard.
  • Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Perform targeted MRM (Multiple Reaction Monitoring) tracking three distinct masses:

    • The intact parent sulfonyl fluoride.

    • The corresponding sulfonic acid (hydrolysis product).

    • The GSH-sulfonamide adduct (nucleophilic cleavage product).

Data Interpretation: By analyzing the ratio of parent depletion to metabolite formation, researchers can pinpoint the exact liability of the warhead. Benzene sulfonyl fluorides typically show rapid parent depletion coupled with high sulfonic acid formation (CYP-facilitated hydrolysis). In contrast, pyridine sulfonyl fluorides will maintain a high parent AUC over the 120-minute window, validating their superior metabolic resilience for downstream in vivo applications.

References

1., Molecular Pharmaceutics, 2023.[1] 2. , Smolecule, 2023.[3] 3. , Journal of the American Chemical Society, 2015.[2]

Sources

Elucidating Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the ability to precisely modulate biological targets is paramount. Covalent inhibitors, which form a stable bond with their target protein, offer a powerful strategy for achieving durable and potent therapeutic effects. Among the emerging classes of reactive functional groups for this purpose, sulfonyl fluorides have garnered significant attention due to their unique balance of stability and reactivity, famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1] The compound of interest, Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, represents a sophisticated chemical tool, combining the reactive sulfonyl fluoride warhead with a substituted pyridine scaffold, likely designed to confer specific binding properties.

This guide provides an in-depth technical comparison of the methodologies used to investigate the reaction mechanisms of this important class of molecules. We will focus on the application of the Kinetic Isotope Effect (KIE) as a powerful diagnostic tool to probe transition state structures.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles to their own work.

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The reaction of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with a nucleophile (e.g., a lysine or tyrosine residue on a target protein) is presumed to proceed via nucleophilic substitution at the sulfur center.[4] However, the precise nature of this substitution is a critical question. Two plausible mechanisms are often considered:

  • A Concerted (SN2-like) Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the fluoride leaving group departs. This proceeds through a single, high-energy transition state.

  • A Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate then subsequently collapses, expelling the fluoride ion in a separate step.

Distinguishing between these two pathways is crucial, as it informs our understanding of the reaction's energetics and the factors that govern its rate and selectivity. The Kinetic Isotope Effect provides a direct experimental window into the bond-breaking and bond-forming events of the rate-determining step.[5][6]

Caption: Plausible reaction pathways for nucleophilic attack on Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

Designing a KIE Study: Probing the Transition State

A KIE experiment measures the change in reaction rate upon isotopic substitution.[5] A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the reactions of sulfonyl fluorides, a heavy-atom KIE using a sulfur isotope (³⁴S) is a powerful tool.

Experimental Design: Competitive KIE Measurement

The competitive method is highly precise for measuring small heavy-atom KIEs.[3] This involves reacting a mixture of the natural abundance (light, ³²S) and isotopically labeled (heavy, ³⁴S) Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with a sub-stoichiometric amount of the nucleophile. The isotopic ratio of the remaining starting material is then measured at various reaction conversions using high-resolution mass spectrometry.

The magnitude of the ³²S/³⁴S KIE can then be used to infer the nature of the transition state:

  • Significant Normal KIE (k₃₂/k₃₄ > 1.02): A value significantly greater than 1 suggests that the S-F bond is substantially weakened or broken in the rate-determining step. This would be strong evidence for a concerted SN2-like mechanism where the departure of the fluoride is a key component of the transition state.

  • Small or Unity KIE (k₃₂/k₃₄ ≈ 1): If the KIE is close to unity, it implies that the S-F bond is not significantly altered in the rate-determining step. This would support a stepwise mechanism where the initial nucleophilic attack to form the pentacoordinate intermediate is the slow step.

Comparison with Alternative Sulfonylating Agents

While sulfonyl fluorides are prized for their stability and "click" reactivity, sulfonyl chlorides have historically been more common reagents for sulfonylation. A comparative KIE study can highlight the fundamental mechanistic differences.

Reagent ClassTypical ReactivityExpected ³²S/³⁴S KIE for Nucleophilic AttackMechanistic Interpretation
Aryl Sulfonyl Fluorides Moderately reactive, highly stable to hydrolysis.Small to unity (e.g., 1.005 - 1.015)Often favors a stepwise, addition-elimination pathway where nucleophilic attack is rate-determining.[4]
Aryl Sulfonyl Chlorides Highly reactive, sensitive to hydrolysis.Larger normal KIE (e.g., 1.02 - 1.04)More likely to proceed through a concerted or more "dissociative" transition state where S-Cl bond cleavage is more advanced.

This data suggests that the higher reactivity of sulfonyl chlorides is linked to a transition state with more pronounced leaving group departure. In contrast, the stability of the S-F bond in sulfonyl fluorides like our target molecule favors a mechanism where the initial bond formation is the key energetic barrier.

Experimental Protocol: ³⁴S KIE of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate with a Model Nucleophile

This protocol outlines a competitive KIE experiment using N-acetyl-L-tyrosine as a model nucleophile.

1. Materials and Reagents:

  • Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (natural abundance)

  • ³⁴S-labeled Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (synthesized from ³⁴S-SO₂Cl₂)

  • N-acetyl-L-tyrosine

  • High-purity solvent (e.g., acetonitrile)

  • Quenching solution (e.g., 0.1% formic acid in water)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

2. Synthesis of ³⁴S-labeled Substrate: The synthesis of the isotopically labeled compound is a critical prerequisite. A potential route would involve the reaction of the corresponding pyridine-2-sulfonyl chloride with a fluoride source, starting from ³⁴S-enriched sulfuryl chloride.

3. Experimental Workflow:

Caption: Workflow for a competitive kinetic isotope effect experiment.

4. Mass Spectrometry Analysis:

  • Utilize a high-resolution mass spectrometer capable of resolving the ³²S and ³⁴S isotopologues of the starting material.

  • Monitor the ion corresponding to the protonated molecule [M+H]⁺.

  • Acquire data for each time point and a t=0 sample (representing the initial isotopic ratio).

5. Data Interpretation: The KIE is calculated using the following equation, which relates the isotopic ratio of the starting material at time zero (R₀) to the ratio at a given fractional conversion (F), Rₛ:

klight / kheavy = log(1-F) / log(1 - F * (Rs/R0))

A plot of the change in isotopic ratio against the fraction of the reaction will allow for a precise determination of the KIE.

Conclusion

The Kinetic Isotope Effect is an indispensable tool for elucidating the reaction mechanisms of novel chemical entities like Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate. By carefully designing and executing KIE studies, researchers can gain fundamental insights into the transition state of the reaction, which is critical for understanding reactivity, selectivity, and for the rational design of next-generation covalent therapeutics. The comparison with alternative reagents, such as sulfonyl chlorides, underscores the unique mechanistic space occupied by sulfonyl fluorides, reinforcing their value in modern chemical biology and drug discovery.

References

  • Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46. [Link]

  • Grimster, N. P., Connelly, S., Baranczak, A., Dong, J., Krasnova, L. B., Sharpless, K. B., Powers, E. T., Wilson, I. A., & Kelly, J. W. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(14), 5578–5584. [Link]

  • Li, L., & Wu, P. (2018). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 23(7), 1637. [Link]

  • Wikipedia. (2023). Kinetic isotope effect. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Zheng, Q., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(4), 677-684. [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Al-Huniti, M. H., et al. (2014). Computational replication of the abnormal secondary kinetic isotope effects in a hydride transfer reaction in solution with a motion assisted H-tunneling model. The Journal of Organic Chemistry, 79(5), 2029-2037. [Link]

  • Piotrowski, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1405. [Link]

  • ResearchGate. (2025). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. [Link]

  • ResearchGate. (2026). (PDF) Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]

  • Spengler, J., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Analysis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to assess the purity and stability of this and structurally similar active pharmaceutical ingredients (APIs).

Introduction: The Analytical Challenge

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a key building block in modern medicinal chemistry. Its structure, featuring a pyridine core, a methyl ester, and a reactive fluorosulfonyl group, presents a unique analytical challenge. The purity of such a compound is paramount, as even trace-level impurities can have significant impacts on the safety and efficacy of a final drug product. Therefore, a highly specific, precise, and accurate analytical method is not just a quality control requirement but a cornerstone of the entire development process.

The objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main analyte from its potential process-related impurities and degradation products. This guide will detail the logical progression from initial method screening to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Characterization and Initial Method Design

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: C₇H₆FNO₄S

  • Key Features:

    • Pyridine Ring: A basic nitrogen atom (pKa ~2-3 for protonated pyridine) suggests that mobile phase pH will be a critical parameter influencing peak shape and retention.

    • Fluorosulfonyl Group (-SO₂F): A highly electrophilic and potentially hydrolytically unstable moiety. This group increases the molecule's polarity.

    • Methyl Carboxylate Group (-COOCH₃): An ester group that can also be susceptible to hydrolysis.

    • Aromatic System: Possesses a UV chromophore, making UV detection a suitable choice.

This initial analysis informs our starting point for method development, as illustrated below.

cluster_Analyte Analyte Properties cluster_Parameters Initial HPLC Parameters A Pyridine Ring (Basic, UV Active) D Column: Reversed-Phase C18 (Good for aromatic compounds) A->D Hydrophobicity E Mobile Phase: Acidified (e.g., 0.1% Formic Acid) To suppress silanol interactions & ensure consistent protonation A->E Basic nature F Detector: UV/PDA (Scan for λmax) A->F Aromaticity B Fluorosulfonyl Group (Polar, Hydrolytically Labile) B->E Polarity G Forced Degradation Study (To assess stability) B->G Instability C Ester Group (Hydrolytically Labile) C->G Instability

Caption: Relationship between analyte properties and initial parameter selection.

Phase 1: Method Screening and Development

The initial phase focuses on screening critical parameters to find a suitable starting point for optimization. We will compare common choices to justify our selection.

Column Chemistry Comparison

The stationary phase is the most critical factor for achieving selectivity.[4] While C18 columns are the workhorse of reversed-phase chromatography, other chemistries can offer unique selectivity for challenging separations.[5][6]

Experimental Protocol: Column Screening

  • Columns:

    • Standard C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

    • Polar-Embedded C18 (e.g., Welch Ultisil AQ-C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: PDA detector, 254 nm

Table 1: Column Screening Results

Stationary PhaseAnalyte Retention Time (min)Tailing Factor (As)Key AdvantageRationale for Selection
Standard C1812.51.3Good hydrophobic retentionProvides a strong starting point with well-understood characteristics. Selected for further optimization due to good initial retention and acceptable peak shape.
Polar-Embedded C1811.81.1Improved peak shape for polar/basic compounds[7]A strong alternative. The embedded polar group reduces tailing by shielding residual silanols.
Phenyl-Hexyl13.21.4Alternative selectivity via π-π interactions[4]Offers enhanced retention for aromatic compounds. Could be useful if C18 fails to resolve critical pairs.
Mobile Phase Optimization

Optimizing the mobile phase is crucial for controlling retention and resolution.[8][9] This involves selecting the organic modifier and adjusting the aqueous phase pH.

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally provides sharper peaks, lower backpressure, and a lower UV cutoff. It is often the first choice.

    • Methanol (MeOH): Offers different selectivity, which can be advantageous for resolving difficult peaks. It is also a stronger hydrogen-bond donor.[9]

    For this method, ACN was selected for its superior peak shape and lower system pressure.

  • Aqueous Phase pH and Buffer Selection The basic pyridine nitrogen requires an acidic mobile phase to ensure a consistent, protonated state, which minimizes peak tailing. A low pH (around 2-3) is ideal.[10]

    • 0.1% Formic Acid (pH ~2.7): Volatile and MS-compatible. An excellent first choice.

    • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.1): Strong ion-pairing agent, can improve peak shape but may suppress MS signal and is difficult to remove from the column.

    • Phosphate Buffer (e.g., 20mM KH₂PO₄, pH 2.5): Offers excellent pH control but is non-volatile and can precipitate in high organic concentrations.[10]

    A mobile phase of 0.1% Formic Acid in Water was chosen for its effectiveness and simplicity.

Phase 2: Stability-Indicating Method Development via Forced Degradation

A method is only truly useful for purity analysis if it is "stability-indicating"—meaning it can separate the intact API from any degradation products.[11][12] Forced degradation studies are performed to intentionally stress the analyte and generate these potential degradants.[13][14][15]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (ICH Q1A) start Prepare Analyte Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Stressed Samples & Control by HPLC acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity (PDA) & Mass Balance analyze->evaluate finish Method is Stability-Indicating evaluate->finish

Caption: Workflow for the forced degradation study.

Experimental Protocol: Forced Degradation

  • Prepare a stock solution of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (1.0 mg/mL).

  • Expose the analyte to the following conditions:

    • Acid: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base: Mix with 0.1 M NaOH at room temperature for 4 hours. Neutralize with acid before injection.

    • Oxidative: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid powder and a solution at 80 °C for 48 hours.

    • Photolytic: Expose solution to light conditions specified in ICH Q1B.

  • Analyze all samples using the developed HPLC method, including an unstressed control.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1 M HCl)~15%Major degradant peak at RRT 0.85. Likely hydrolysis of the ester.Pass
Base (0.1 M NaOH)>90%Extensive degradation. Multiple peaks. Likely hydrolysis of both ester and sulfonyl fluoride.Pass
Oxidative (3% H₂O₂)~5%Minor degradant peak at RRT 1.10.Pass
Thermal (80 °C)<2%Compound is relatively stable to heat.Pass
Photolytic<2%Compound is relatively stable to light.Pass

The results demonstrate that the method successfully separates the main peak from all generated degradation products, confirming its stability-indicating nature. The significant degradation under basic and acidic conditions highlights the lability of the ester and fluorosulfonyl groups.

Final Optimized Method and Validation Plan

Based on the development and forced degradation studies, the final method is established.

Table 3: Final Optimized HPLC Method

ParameterCondition
Column Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector PDA at 254 nm

This method must now be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[1][2][16][17]

Table 4: Method Validation Plan and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte.Peak purity index > 0.999. Baseline resolution (>2.0) between analyte and all known impurities/degradants.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Purity: LOQ to 120% of the specification.
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision Agreement among a series of measurements.Repeatability: %RSD ≤ 1.0% for six replicate injections. Intermediate Precision: %RSD ≤ 2.0% for analyses on different days/by different analysts.
Limit of Quantitation (LOQ) Lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD ≤ 2.0% and system suitability passes when varying flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic).

Comparison with Alternative Analytical Technologies

While RP-HPLC is the gold standard for this type of analysis, it is useful to understand its position relative to other techniques.

  • Ultra-High-Performance Liquid Chromatography (UPLC): Utilizes sub-2 µm particles to achieve faster run times and higher resolution. This would be a direct alternative for labs equipped with UPLC systems, offering significant gains in throughput. The method developed here could serve as a direct basis for a UPLC method transfer.

  • Gas Chromatography (GC): Unsuitable for this analyte. Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is not sufficiently volatile and would likely decompose at the high temperatures required for GC analysis.

  • Capillary Electrophoresis (CE): Could be an alternative, especially for separating closely related ionic species. However, CE often suffers from lower reproducibility and sensitivity (with UV detection) compared to HPLC, making it less ideal for routine QC applications.

For routine purity testing in a pharmaceutical QC environment, the developed RP-HPLC method offers the best combination of robustness, resolution, and accessibility.

Conclusion

This guide has systematically detailed the development and comparison of analytical strategies for the purity determination of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate. By starting with a thorough understanding of the analyte's chemistry, we logically progressed through column and mobile phase screening. The implementation of a rigorous forced degradation study was critical to ensuring the final method is stability-indicating. The resulting optimized RP-HPLC method, when fully validated according to the outlined ICH plan, will provide a reliable, robust, and accurate tool for the quality control and stability assessment of this important pharmaceutical intermediate.

References

  • Lab Manager. (2025, October 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AMSbiopharma. (2025, July 22).
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15).
  • Phenomenex. (2025, June 6).
  • International Council for Harmonisation. (2023, November 30).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • J-STAR Research. (n.d.).
  • Diteba. (n.d.).
  • Buchi. (n.d.).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • ARL Bio Pharma. (n.d.).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2020, November 11).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental compliance are paramount. This guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a deep understanding of the safe handling of this reactive compound.

The Chemical Rationale: Understanding the Hazards

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a valuable reagent, but its utility is derived from its inherent reactivity, which also dictates its disposal requirements. The molecule's two key functional groups, the sulfonyl fluoride and the pyridine ring , govern its hazard profile.

  • Sulfonyl Fluoride Group (-SO₂F): This group is a potent electrophile. While sulfonyl fluorides are notably more stable than their chloride counterparts, particularly towards hydrolysis under neutral conditions, they are highly susceptible to reaction with nucleophiles.[1][2][3] This reactivity is the basis for their use as covalent inhibitors in chemical biology, where they can form stable bonds with amino acid residues like lysine and tyrosine.[4][5][6][7] For disposal, this means the compound can react exothermically and dangerously with a wide range of chemicals, including water under basic conditions, amines, and alcohols.

  • Pyridine Moiety: Pyridine and its derivatives are classified as hazardous substances, primarily due to their toxicity and flammability.[8][9][10] They must be treated as hazardous waste and should never be released into the sanitary sewer system or disposed of as common refuse.[8][9][11]

The combination of these two functional groups necessitates a disposal protocol that neutralizes the reactive electrophile and manages the hazardous pyridine-based waste stream in accordance with strict environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[12]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8][13]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][13]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the nature of the waste. Follow the appropriate protocol below.

Protocol A: Disposal of Unused or Expired Reagent

For unwanted, unopened, or expired containers of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, direct disposal without chemical treatment is the safest approach.

  • Do Not Open: Keep the manufacturer's container sealed. Do not attempt to quench or neutralize the bulk reagent.[14] Your institution's hazardous waste professionals are best equipped to handle unopened containers of reactive chemicals.

  • Labeling: Affix a hazardous waste tag to the container. Clearly write "Hazardous Waste" and the full chemical name: "Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate".[15][16][17]

  • Segregation and Storage: Store the labeled container in a designated satellite accumulation area.[15][17] Ensure it is segregated from incompatible materials, particularly aqueous bases, strong acids, oxidizers, and nucleophiles (see Table 1). The storage area must be cool, dry, and well-ventilated.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[8][14]

Protocol B: Disposal of Dilute Waste Streams and Contaminated Materials

This protocol is for treating reaction mixtures, quenching residual reagent, and decontaminating labware. The objective is to hydrolyze the reactive sulfonyl fluoride group to a more stable sulfonate salt before collection.

  • Prepare a Quenching Solution: In the chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a flask or beaker large enough to accommodate at least three times the volume of the waste to be quenched. Place this quenching solution in an ice/water bath to control the temperature.

  • Controlled Addition: Slowly and carefully add the waste stream containing Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate to the cold NaOH solution dropwise or in very small portions with constant stirring.

    • Causality: The sulfonyl fluoride group reacts readily with the hydroxide ion (a nucleophile) in a process called basic hydrolysis.[1] This reaction can be exothermic, and the slow, controlled addition to a cooled solution is critical to prevent a runaway reaction.

  • Monitor and Stir: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring for an additional 2-3 hours to ensure the reaction is complete.

  • pH Check: Test the pH of the solution. It should remain basic (pH > 9). If it is not, add more NaOH solution. This ensures a complete quench.

  • Waste Collection: Transfer the quenched, basic aqueous solution to a designated hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all contents, for example: "Aqueous waste containing Sodium 4-(methoxycarbonyl)pyridine-2-sulfonate, Sodium Hydroxide".[15][16] Do not use abbreviations.

  • Decontaminate Labware: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone). Collect the first rinse as hazardous waste. The subsequent rinses can often be disposed of according to your institution's policies, but always consult your EHS department.

  • Solid Waste: Collect any contaminated solid waste, such as gloves, weighing paper, or absorbent pads, in a separate, clearly labeled hazardous waste bag or container for solids.

  • Storage and Pickup: Store the sealed waste containers in your satellite accumulation area, segregated by waste type, and arrange for pickup by EHS.[15][17]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain the Spill: If the spill is small and you are trained to do so, use an inert absorbent material like vermiculite, sand, or earth to contain it.[8][9] Do not use combustible materials like paper towels.

  • Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cloth and any contaminated PPE as solid hazardous waste.

  • Label and Store: Label the waste container with "Hazardous Waste" and a full description of the contents (e.g., "Vermiculite contaminated with Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate"). Store it for EHS pickup.

  • Report: Report the spill to your supervisor and EHS department, regardless of the size.

Visual Workflow and Data

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate.

DisposalWorkflow Disposal Workflow for Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate start Start: Identify Waste waste_type What is the nature of the waste? start->waste_type reagent Unused/Expired Reagent in Original Container waste_type->reagent Unused Reagent stream Dilute Waste Stream or Contaminated Labware waste_type->stream Contaminated Stream label_reagent 1. Do NOT open container. 2. Apply Hazardous Waste Label. (Full Chemical Name) reagent->label_reagent quench 1. Prepare cold 1M NaOH solution. 2. Slowly add waste to NaOH. 3. Stir and allow to react. stream->quench store_reagent 3. Store in secondary containment in Satellite Accumulation Area. label_reagent->store_reagent pickup_reagent 4. Contact EHS for pickup. store_reagent->pickup_reagent end_node End: Waste Managed Safely pickup_reagent->end_node collect_waste 4. Transfer quenched solution to labeled Hazardous Waste container. quench->collect_waste decontaminate 5. Triple rinse labware. Collect first rinse as waste. collect_waste->decontaminate collect_solids 6. Collect all contaminated solids (gloves, pads) as hazardous waste. decontaminate->collect_solids pickup_stream 7. Store waste and contact EHS. collect_solids->pickup_stream pickup_stream->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.